molecular formula C11H15NS B1266695 1-Adamantyl isothiocyanate CAS No. 4411-26-1

1-Adamantyl isothiocyanate

Cat. No.: B1266695
CAS No.: 4411-26-1
M. Wt: 193.31 g/mol
InChI Key: YPKFLUARLJRPQM-UHFFFAOYSA-N
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Description

Overview of Adamantane (B196018) Derivatives in Scientific Inquiry

The adamantane moiety is a recurring motif in medicinal chemistry and materials science, valued for its distinct three-dimensional structure and its influence on the properties of molecules that contain it.

Historical Context and Significance of Adamantane Scaffold

Adamantane (C₁₀H₁₆) is a tricyclic hydrocarbon with a diamondoid structure, meaning its carbon atom arrangement is a subunit of the diamond lattice. ontosight.aiworldscientific.com This structure imparts exceptional stability and rigidity. ontosight.ai While its existence was postulated in 1924, it was first isolated from petroleum in 1933 by Czech chemists S. Landa, V. Machacek, and M. Mzourek. wikipedia.orgworldscientific.com The first successful laboratory synthesis was achieved by Vladimir Prelog in 1941. worldscientific.comwikipedia.org A more efficient synthesis method discovered by Schleyer in 1957, involving a Lewis-acid catalyzed rearrangement, made adamantane and its derivatives more widely available for research. nih.gov

The discovery and subsequent availability of adamantane opened a new field of chemistry focused on polyhedral organic compounds. wikipedia.org Its unique, cage-like structure has made it a valuable scaffold in drug design and materials science. wikipedia.orgnih.gov The first significant application of an adamantane derivative in medicine was the antiviral drug amantadine (B194251) (1-aminoadamantane), which was reported in 1963 to be active against the Influenza A virus. nih.govmdpi.com This marked the beginning of the use of the adamantane scaffold in medicinal chemistry. nih.govnih.gov

Influence of Adamantane Moiety on Molecular Properties and Biological Availability

The incorporation of an adamantane group into a molecule significantly alters its physicochemical properties, which in turn affects its biological availability and activity. pensoft.netresearchgate.net

Stability and Pharmacokinetics: The rigid, cage-like structure of adamantane can protect adjacent functional groups from metabolic degradation, thereby increasing the metabolic stability of a drug. mdpi.comnih.gov This enhanced stability, combined with increased lipophilicity, can improve a drug's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties. nih.govresearchgate.netnih.gov

Three-Dimensional Structure: Beyond simply increasing lipophilicity, the rigid and three-dimensional nature of the adamantane scaffold allows for the precise spatial arrangement of functional groups. nih.gov This can lead to a better fit of a drug molecule into the binding pocket of its target receptor or enzyme, potentially increasing its potency and selectivity. nih.gov

The following table summarizes the key influences of the adamantane moiety on molecular properties:

PropertyInfluence of Adamantane Moiety
Lipophilicity Significantly increases, facilitating membrane transport. researchgate.netmdpi.com
Metabolic Stability Enhances by sterically shielding functional groups. mdpi.comnih.gov
Pharmacokinetics Improves ADME properties. nih.govresearchgate.netnih.gov
Molecular Geometry Provides a rigid, three-dimensional scaffold for precise substituent positioning. nih.gov

Role of Isothiocyanates in Modern Chemistry and Biology

Isothiocyanates (R-N=C=S) are a class of organosulfur compounds characterized by the isothiocyanate functional group. They are recognized for their biological activity and their versatility as intermediates in organic synthesis. rsc.orgwikipedia.org

Naturally Occurring Isothiocyanates and Their Biological Relevance

Many isothiocyanates are found in nature, particularly in cruciferous vegetables such as broccoli, cabbage, and watercress. wikipedia.orgoregonstate.edufoodandnutritionjournal.org They are not present in their active form in intact plants but are generated from precursor compounds called glucosinolates upon enzymatic hydrolysis, which occurs when the plant tissue is damaged. oregonstate.edufoodandnutritionjournal.org

These naturally occurring isothiocyanates are known for a range of biological activities, including:

Antimicrobial properties foodandnutritionjournal.orgnih.gov

Anti-inflammatory effects foodandnutritionjournal.orgmdpi.com

Antioxidant activities foodandnutritionjournal.org

Neuroprotective properties foodandnutritionjournal.orgencyclopedia.pub

Some well-studied examples of naturally occurring isothiocyanates include sulforaphane (B1684495) from broccoli and phenethyl isothiocyanate (PEITC). mdpi.comnih.gov Research has shown that these compounds can influence various cellular processes, such as the activity of detoxification enzymes. oregonstate.edunih.gov For instance, they can induce phase II detoxifying enzymes, which help protect cells from damage by carcinogens and reactive oxygen species. oregonstate.edu

Synthetic Utility of Isothiocyanates in Chemical Transformations

The isothiocyanate group is a valuable functional group in organic synthesis due to its reactivity towards a wide range of nucleophiles. rsc.orgmdpi.com This reactivity allows for the construction of a diverse array of heterocyclic compounds and other complex molecules. mdpi.comtandfonline.com

Common transformations involving isothiocyanates include:

Reactions with amines to form thioureas.

Cycloaddition reactions to generate various heterocyclic systems. encyclopedia.pub

Use as building blocks in the synthesis of polymers. encyclopedia.pub

The synthesis of isothiocyanates themselves can be achieved through several methods. A common approach involves the reaction of primary amines with reagents like thiophosgene (B130339) or carbon disulfide. encyclopedia.pubnih.gov More recent methods aim to use less toxic reagents, such as elemental sulfur. mdpi.com The versatility of isothiocyanates as synthetic intermediates has made them a focus of ongoing research in synthetic methodology. rsc.org

Research Trajectories of 1-Adamantyl Isothiocyanate

Research on this compound has primarily focused on its synthesis and its use as a building block for more complex molecules with potential biological activities. The combination of the bulky, lipophilic adamantane group with the reactive isothiocyanate functionality makes it a useful synthon.

The synthesis of this compound is often achieved by reacting 1-aminoadamantane with a thiocarbonyl transfer reagent. chemicalbook.comresearchgate.net For example, a common method involves the reaction of 1-aminoadamantane with phenyl isothiocyanate. chemicalbook.com Other synthetic routes have also been developed. nih.gov

Once synthesized, this compound serves as a precursor for a variety of derivatives. It readily undergoes nucleophilic addition reactions with amines, such as pyrrolidine (B122466) and piperidine (B6355638), to form N-(1-adamantyl)-thiourea derivatives. sigmaaldrich.com It has also been used in the synthesis of more elaborate structures, including:

Tris(2-mercapto-1-adamantylimidazolyl)hydroborato ligands. sigmaaldrich.com

1-adamantyl-3-(2-(7-methoxy-1,2,3,4-tetrahydroacridin-9-ylamino)alkane)thiourea derivatives. sigmaaldrich.com

A significant area of investigation for derivatives of this compound is in the field of cancer research. nih.govnih.gov Studies have explored a series of adamantyl isothiocyanates (Ad-ITCs) as potential agents for targeting mutant p53, a protein frequently implicated in cancer. nih.govnih.gov This research examines how the structural features of these compounds, such as the linker between the adamantane moiety and the isothiocyanate group, influence their biological activity. nih.govnih.gov The rationale behind these studies is that the adamantane scaffold can enhance properties like cell membrane penetration and metabolic stability, while the isothiocyanate group provides the necessary reactivity for biological interactions. nih.gov

The following table lists some of the key research applications of this compound:

Application AreaDescription
Synthetic Chemistry Used as a building block for thiourea (B124793) derivatives and heterocyclic compounds. sigmaaldrich.com
Medicinal Chemistry Serves as a precursor for compounds investigated for their potential anticancer properties, particularly targeting mutant p53. nih.govnih.gov

Advancements in Synthetic Methodologies

The synthesis of this compound has evolved from traditional methods often requiring harsh reagents to more facile and efficient modern techniques.

Historically, the preparation of this compound involved the use of corrosive or toxic reagents. thieme-connect.com These methods included the reaction of 1-aminoadamantane with carbon disulfide and sodium hydroxide, or with the highly toxic thiophosgene in the presence of calcium carbonate. thieme-connect.com Other routes involved the reaction of chloroadamantane with trimethylsilyl (B98337) isothiocyanate and titanium(IV) chloride, or bromoadamantane with potassium thiocyanate (B1210189). thieme-connect.com

More recent advancements have focused on developing simpler and safer synthetic protocols. A notable development is the facile synthesis from the corresponding adamantyl amines and phenyl isothiocyanate. thieme-connect.com This method involves a group metathesis reaction where the thiourea, formed as an intermediate from the reaction of adamantyl amine with phenyl isothiocyanate, reacts further with another molecule of phenyl isothiocyanate upon heating to yield the desired adamantyl isothiocyanate. thieme-connect.com This approach avoids the use of highly toxic reagents and has been applied to synthesize a series of adamantyl isothiocyanates with various substituents. thieme-connect.comresearchgate.net

Another effective method involves a two-step reaction starting from the corresponding amine. nih.gov The amine is first reacted with carbon disulfide in the presence of triethylamine (B128534) to form a dithiocarbamate (B8719985) salt. nih.govmdpi.com Subsequent treatment with di-tert-butyl dicarbonate (B1257347) (Boc₂O) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) leads to desulfurization and the formation of the isothiocyanate. nih.govmdpi.com This method has been successfully employed for the synthesis of a range of adamantyl isothiocyanates. nih.gov

Table 1: Comparison of Synthetic Methods for this compound

Method Starting Materials Reagents Key Features
Traditional Methods 1-Aminoadamantane Carbon disulfide, NaOH Utilizes basic conditions
1-Aminoadamantane Thiophosgene, CaCO₃ Involves highly toxic reagent
Haloadamantane KSCN or (CH₃)₃SiNCS, TiCl₄ Substitution reaction
Modern Methods Adamantyl amine Phenyl isothiocyanate Facile, group metathesis reaction
Adamantyl amine CS₂, Et₃N, then Boc₂O, DMAP Two-step, high-yielding process

Exploration of Chemical Reactivity and Derivatization

The isothiocyanate group in this compound is electrophilic and readily undergoes nucleophilic addition reactions, making it a valuable precursor for the synthesis of a diverse range of derivatives. sigmaaldrich.comnoaa.gov The primary mode of reactivity involves the addition of nucleophiles to the central carbon atom of the –N=C=S group. researchgate.net

A significant area of derivatization is the reaction with amines to form N,N'-disubstituted thioureas. sigmaaldrich.com For instance, this compound reacts with primary and secondary amines, such as pyrrolidine, piperidine, and its hydroxylated derivatives, to yield the corresponding N-(1-adamantyl)-thiourea derivatives. sigmaaldrich.com These thiourea derivatives are of interest due to their potential biological activities. thieme-connect.comacs.org The reaction of this compound with 4-chlorophenyl isothiocyanate in the presence of adamantane-1-amine leads to the formation of 1-(adamantan-1-yl)-3-(4-chlorophenyl)thiourea. acs.org

The reactivity of this compound extends to its use in the synthesis of more complex heterocyclic structures. It has been utilized as a key starting material in the synthesis of a tris(2-mercapto-1-adamantylimidazolyl)hydroborato ligand. sigmaaldrich.comscientificlabs.com Furthermore, it serves as a building block for creating hybrid molecules, such as adamantane-linked isothiourea derivatives, by reacting with appropriate nucleophiles. mdpi.com The conversion of isothiocyanates to their corresponding thiourea derivatives by reaction with ammonia (B1221849) also provides an avenue for analytical derivatization, facilitating their detection and quantification via liquid chromatography. nih.gov

Table 2: Examples of Derivatization Reactions of this compound

Nucleophile Product Class Example Product
Pyrrolidine N,N'-disubstituted Thiourea N-(1-Adamantyl)-N',N'-pyrrolidinylthiourea
Piperidine N,N'-disubstituted Thiourea N-(1-Adamantyl)-N',N'-piperidinylthiourea
4-Chlorophenyl isothiocyanate / Adamantane-1-amine N,N'-disubstituted Thiourea 1-(Adamantan-1-yl)-3-(4-chlorophenyl)thiourea acs.org
Ammonia Thiourea 1-Adamantylthiourea nih.gov

Investigation of Biological and Pharmacological Applications

The unique structural characteristics of this compound and its derivatives have prompted extensive investigation into their biological and pharmacological potential. The lipophilic adamantyl cage can enhance cellular uptake and metabolic stability, while the isothiocyanate group is a known pharmacophore with anticancer properties. nih.gov

A significant focus of research has been on the anticancer activity of adamantyl isothiocyanates. nih.gov Studies have shown that these compounds can act as mutant p53 rescuing agents. nih.gov The p53 protein is a critical tumor suppressor, and its mutation is a common event in human cancers. Certain adamantyl isothiocyanates have demonstrated the ability to restore the wild-type function of mutant p53, leading to the upregulation of its target genes and inhibition of cancer cell growth. nih.gov The length of the alkyl chain connecting the adamantane moiety to the isothiocyanate group has been identified as a crucial determinant of their inhibitory potency. nih.gov It has also been noted that the isothiocyanate group is essential for the biological activity of these compounds. nih.gov

Beyond cancer, derivatives of this compound have been explored for other therapeutic applications. Adamantane-isothiourea hybrid derivatives have been synthesized and evaluated for their in vitro antimicrobial and in vivo hypoglycemic activities. mdpi.com Some of these derivatives displayed potent broad-spectrum antibacterial activity. mdpi.com The incorporation of the adamantane moiety is believed to contribute to the biological activity of these compounds. mdpi.com The introduction of an adamantane fragment into a molecule can increase its lipophilicity, which may lead to enhanced biological activity, as seen in antimalarial isonitriles. mdpi.com

Table 3: Investigated Biological Activities of this compound and Its Derivatives

Derivative Class Investigated Activity Key Findings
Adamantyl Isothiocyanates Anticancer (Mutant p53 Rescue) Activity is dependent on the linker chain length between the adamantane and isothiocyanate groups. nih.gov The isothiocyanate group is essential for activity. nih.gov
Adamantane-Isothiourea Hybrids Antimicrobial Some derivatives show potent broad-spectrum antibacterial activity. mdpi.com
Adamantane-Isothiourea Hybrids Hypoglycemic Investigated as potential agents for managing blood sugar levels. mdpi.com
Adamantane-containing Isonitriles Antimalarial 1-Isocyanoadamantane showed high inhibitory activity against Plasmodium yoelii. mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-isothiocyanatoadamantane
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InChI

InChI=1S/C11H15NS/c13-7-12-11-4-8-1-9(5-11)3-10(2-8)6-11/h8-10H,1-6H2
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

YPKFLUARLJRPQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C11H15NS
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70196040
Record name Tricyclo(3.3.1.1'3,7)dec-1-yl isocyanate
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Molecular Weight

193.31 g/mol
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CAS No.

4411-26-1
Record name Adamantyl isothiocyanate
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Record name Adamantyl isothiocyanate
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Record name Tricyclo(3.3.1.1'3,7)dec-1-yl isocyanate
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Synthetic Methodologies and Reaction Pathways of 1 Adamantyl Isothiocyanate

Established Synthetic Routes to 1-Adamantyl Isothiocyanate

A prevalent method for synthesizing this compound involves the reaction of 1-aminoadamantane with carbon disulfide. thieme-connect.comresearchgate.net This process typically occurs in a two-step, one-pot procedure. nih.gov Initially, 1-aminoadamantane reacts with carbon disulfide in the presence of a base, such as triethylamine (B128534), to form a dithiocarbamate (B8719985) salt. nih.govchemrxiv.org This intermediate is then treated with a desulfurizing agent to yield the final isothiocyanate product. nih.govchemrxiv.org

The formation of the dithiocarbamate intermediate is a crucial step in this synthetic pathway. The reaction involves the nucleophilic addition of the primary amine, 1-aminoadamantane, to carbon disulfide. wikipedia.org The presence of a base is essential to deprotonate the initially formed dithiocarbamic acid, stabilizing it as the corresponding dithiocarbamate salt. wikipedia.orgnih.gov The reaction is generally rapid, often completed within 30 minutes at room temperature. nih.gov Optimization of this step involves ensuring the complete formation of the dithiocarbamate salt, which is facilitated by the use of a suitable base and solvent system. nih.govkiku.dk

The general reaction is as follows: R-NH₂ + CS₂ + Base → [R-NH-CSS]⁻[Base-H]⁺

Following the formation of the dithiocarbamate salt, a desulfurizing agent is introduced to convert it into this compound. Di-tert-butyl dicarbonate (B1257347) (Boc₂O) has emerged as an efficient reagent for this transformation. kiku.dkresearchgate.net The reaction is typically catalyzed by a nucleophilic catalyst, such as 4-(dimethylamino)pyridine (DMAP). nih.govkiku.dk The mechanism is proposed to involve the activation of the dithiocarbamate by Boc₂O, forming an unstable mixed anhydride (B1165640) that subsequently decomposes to the isothiocyanate, carbon dioxide, carbon oxysulfide, and tert-butanol. kiku.dk This method is advantageous as most byproducts are volatile, simplifying the work-up procedure to simple evaporation. kiku.dkdtu.dk The use of Boc₂O and a catalytic amount of DMAP allows for a clean and high-yielding conversion of amines to isothiocyanates. kiku.dkresearchgate.net One study reported a 92% yield of 1-isothiocyanatoadamantane using this method. nih.gov

Table 1: Reagents in the Synthesis of this compound from 1-Aminoadamantane

Reagent Role
1-Aminoadamantane Starting material (amine source)
Carbon Disulfide (CS₂) Source of the thiocarbonyl group
Triethylamine (Et₃N) Base to facilitate dithiocarbamate salt formation
Di-tert-butyl dicarbonate (Boc₂O) Desulfurizing agent

An alternative route to this compound involves the reaction of an adamantyl halide, such as bromoadamantane, with a thiocyanate (B1210189) salt like potassium thiocyanate (KSCN). thieme-connect.com This reaction is a type of nucleophilic substitution where the thiocyanate ion (SCN⁻) displaces the halide ion from the adamantyl cage. wikipedia.orgresearchgate.net However, a significant challenge with this method is the potential for the formation of the isomeric adamantyl thiocyanate as a byproduct, as the thiocyanate ion is an ambident nucleophile. wikipedia.orgresearchgate.net The reaction conditions, including the choice of solvent and temperature, can influence the ratio of the isothiocyanate to the thiocyanate product.

Functional group metathesis offers another synthetic strategy for preparing this compound. researchgate.netchemrxiv.org This approach involves the exchange of functional groups between two reacting species.

A notable example of functional group metathesis is the reaction of 1-aminoadamantane with phenyl isothiocyanate. thieme-connect.comresearchgate.net This reaction proceeds through the initial formation of a nonsymmetrical thiourea (B124793) intermediate, N-(1-adamantyl)-N'-phenylthiourea. thieme-connect.com Upon heating, this thiourea can then react with another molecule of phenyl isothiocyanate in a process that leads to the formation of this compound and diphenylthiourea. thieme-connect.com This method has been shown to produce this compound in high yields, with one study reporting a 95% yield when heating the intermediate thiourea with an equivalent of phenyl isothiocyanate in refluxing toluene (B28343). thieme-connect.com The reaction is believed to proceed via a trimolecular mechanism. rsc.org

Table 2: Comparison of Synthetic Routes to this compound

Synthetic Route Starting Materials Key Reagents Reported Yield
From 1-Aminoadamantane 1-Aminoadamantane, Carbon Disulfide Et₃N, Boc₂O, DMAP Up to 92% nih.gov
From Adamantyl Halide Bromoadamantane Potassium Thiocyanate Not specified, potential for isomer formation thieme-connect.com

Functional Group Metathesis Approaches

Influence of Reaction Conditions (e.g., Basicity, Reactant Structure)

The synthesis of adamantyl isothiocyanates is significantly influenced by reaction conditions, particularly the basicity of the medium and the structure of the reactants. thieme-connect.com In the synthesis of 1-(1-isocyanoethyl)adamantane, a related compound, the choice of base was shown to be critical, with potassium tert-butoxide providing higher yields than LiOH, NaOH, or KOH, likely due to its better solubility in the dichloromethane/tert-butanol solvent system. mdpi.com The use of NaOH, however, led to better homogenization of the reaction mixture compared to KOH. mdpi.com

In the reaction of adamantyl amines with phenyl isothiocyanate, the basicity of the amine reactant plays a crucial role. thieme-connect.com Aliphatic amines, which generally exhibit higher basicity, tend to react rapidly with phenyl isothiocyanate to form the corresponding thiourea. researchgate.net This rapid interaction can prevent the subsequent thermal decomposition of the thiourea intermediate into the desired isothiocyanate under certain conditions. researchgate.net The structure of the adamantyl amine itself also dictates the reaction's course. For instance, a functional group metathesis reaction was observed when 1-amino-3,5-dimethyladamantane reacted with phenyl isothiocyanate, yielding the isothiocyanate alongside the expected thiourea. thieme-connect.com It has been proposed that the reaction proceeds via a trimolecular mechanism where an amine molecule can act as a base. researchgate.net

Novel and Emerging Synthetic Strategies

Recent advancements have focused on developing more efficient, milder, and selective methods for the synthesis of this compound, moving beyond traditional routes that often require harsh or toxic reagents like thiophosgene (B130339) or carbon disulfide. thieme-connect.com

Catalytic Methods in this compound Synthesis

Modern synthetic approaches increasingly employ catalysts to improve efficiency and yield. A notable method involves a two-step reaction starting from the corresponding adamantyl amine. nih.gov In this process, the amine is first reacted with carbon disulfide in the presence of triethylamine to form a dithiocarbamate salt. nih.govcbijournal.com The subsequent desulfurization step to yield the isothiocyanate is facilitated by the addition of di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). nih.govcbijournal.com This catalytic approach is advantageous as the by-products are often volatile, simplifying the workup procedure to a simple evaporation of the reaction mixture. cbijournal.com The use of a catalyst like DMAP or 1,4-diazabicyclo[2.2.2]octane (DABCO) is crucial for the smooth conversion of dithiocarbamates to isothiocyanates in excellent yields. cbijournal.com

Isomerization and Selective Isothiocyanation Techniques

Achieving selectivity in the isothiocyanation of the adamantane (B196018) core is essential, particularly when distinguishing between the nodal (tertiary) and bridge (secondary) positions. The synthesis of this compound versus 2-adamantyl isothiocyanate is typically achieved by selecting the corresponding starting amine, 1-aminoadamantane or 2-aminoadamantane, respectively. researchgate.net

Furthermore, in reactions involving thiocyanate salts, conditions must be controlled to favor the formation of the more thermodynamically stable isothiocyanate isomer over the thiocyanate. chemrxiv.org While specific isomerization techniques for converting adamantyl thiocyanate to this compound are not prominently detailed, the direct synthesis methods are generally designed to yield the isothiocyanate product selectively.

One-step Protocols from Diverse Precursors

The development of one-step or "one-pot" protocols offers significant advantages in terms of operational simplicity and efficiency. A one-step method has been developed for preparing adamantyl-containing isocyanates from adamantanecarboxylic acids. researchgate.net This procedure involves a Curtius reaction where the synthesis is performed without isolating the intermediate acid chloride; a solution of the acid chloride is added to sodium azide (B81097) in boiling toluene, allowing for the simultaneous formation of the acid azide and its rearrangement to the isocyanate. researchgate.net

Another facile synthesis involves the direct reaction of adamantyl amines with phenyl isothiocyanate in a suitable solvent like p-xylene (B151628) at reflux, which drives a functional group metathesis to produce the target isothiocyanate in high yields. thieme-connect.comresearchgate.net While technically a two-component reaction, its directness and high efficiency characterize it as a streamlined protocol. The reaction of 1-aminoadamantane with phenyl isothiocyanate in toluene at 110°C for 3 hours yields this compound in 80% yield after recrystallization. chemicalbook.com

The table below summarizes various synthetic approaches to adamantyl isothiocyanates.

Starting MaterialReagentsKey ConditionsProductYieldReference
1-AminoadamantanePhenyl isothiocyanateToluene, 110°C, 3hThis compound80% chemicalbook.com
1-Aminoadamantane1) CS₂, Et₃N; 2) Boc₂O, DMAP (cat.)1) EtOH, RT, 30 min; 2) 0°C to RT, 1hThis compound92% nih.gov
1-Amino-3,5-dimethyladamantanePhenyl isothiocyanatep-xylene, reflux, 3h1-Isothiocyanato-3,5-dimethyladamantane80% researchgate.net
Adamantane-1-carboxylic acid1) SOCl₂; 2) NaN₃Toluene, reflux1-Adamantyl isocyanate*83-94% researchgate.net
Adamantane-1-carbonyl chlorideAmmonium (B1175870) thiocyanateIn situ generationAdamantane-1-carbonyl isothiocyanateNot isolated nih.gov
Note: This protocol produces the isocyanate, a related functional group.

Synthesis of Key Intermediates and Precursors for this compound

The synthesis of this compound often relies on the availability of specific precursors and key intermediates.

Preparation of Adamantane-1-carbonyl isothiocyanate

Adamantane-1-carbonyl isothiocyanate serves as an important intermediate, particularly for the synthesis of N-acylthiourea derivatives. This intermediate is typically prepared in situ and used immediately in subsequent reactions. The synthesis is achieved through the reaction of adamantane-1-carbonyl chloride with a thiocyanate salt, such as ammonium thiocyanate. nih.gov

The required precursor, adamantane-1-carbonyl chloride, is itself synthesized from adamantane-1-carboxylic acid. cas.cz In a typical procedure, thionyl chloride is added dropwise to a suspension of adamantane-1-carboxylic acid in toluene at 70°C. The reaction mixture is stirred for several hours, and the excess thionyl chloride is subsequently removed, often as an azeotrope with toluene, to yield the acid chloride. cas.cz

Synthesis of Adamantane-1-carbohydrazide (B96139) and Related Compounds

Adamantane-1-carbohydrazide serves as a crucial intermediate in the synthesis of various adamantane-containing compounds. Its preparation is a well-established multi-step process that begins with adamantane-1-carboxylic acid.

The common synthetic route involves a two-step procedure. nih.govnih.govmdpi.com First, adamantane-1-carboxylic acid undergoes esterification, typically with methanol (B129727) in the presence of a strong acid catalyst like sulfuric acid, to produce the corresponding methyl ester. nih.govmdpi.com Following the esterification, this methyl ester intermediate is reacted with hydrazine (B178648) hydrate (B1144303) to yield adamantane-1-carbohydrazide. nih.govnih.govmdpi.com This carbohydrazide (B1668358) is a stable, key building block for further derivatization.

Once synthesized, adamantane-1-carbohydrazide is utilized in various condensation and addition reactions to create a diverse range of related compounds with potential biological applications.

Synthesis of Hydrazide-Hydrazones:

A significant application of adamantane-1-carbohydrazide is in the synthesis of hydrazide-hydrazones. This is achieved by condensing the carbohydrazide with a variety of aromatic and heterocyclic aldehydes or ketones. nih.govnih.gov For instance, reacting adamantane-1-carbohydrazide with substituted benzaldehydes or acetophenones in ethanol (B145695) under reflux yields the corresponding (E)-N'-[(aryl)methylene]adamantane-1-carbohydrazides. nih.govnih.gov The reactions typically proceed with high yields, ranging from 82% to 95%. nih.gov The structures of these resulting hydrazone derivatives are routinely confirmed using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and mass spectrometry. nih.gov

Synthesis of Hydrazine-1-carbothioamides:

Adamantane-1-carbohydrazide also serves as the precursor for adamantane-linked hydrazine-1-carbothioamides. mdpi.com These compounds are synthesized by reacting the carbohydrazide with equimolar amounts of different isothiocyanates, such as t-butyl isothiocyanate or cyclohexyl isothiocyanate. mdpi.com The reaction is typically carried out by heating the mixture in ethanol. mdpi.com This pathway highlights the utility of the carbohydrazide intermediate in reactions involving the isothiocyanate functional group, leading to the formation of derivatives like 2-(adamantane-1-carbonyl)-N-substituted hydrazine-1-carbothioamides. mdpi.com

The research findings for these synthetic pathways are summarized in the tables below.

Table 1: Synthesis of Adamantane-1-carbohydrazide Derivatives

Starting MaterialReagent(s)ProductYieldRef.
Adamantane-1-carboxylic acid1. Methanol, H₂SO₄2. Hydrazine hydrateAdamantane-1-carbohydrazide- nih.govnih.govmdpi.com
Adamantane-1-carbohydrazidePyridine-3-carboxaldehyde(E)-N'-[(pyridine-3-yl)methylidene]adamantane-1-carbohydrazide82% nih.gov
Adamantane-1-carbohydrazide5-Nitrothiophene-2-carboxaldehyde(E)-N'-[(5-nitrothiophen-2-yl)methylidene]adamantane-1-carbohydrazide95% nih.gov
Adamantane-1-carbohydrazidet-Butyl isothiocyanate2-(Adamantane-1-carbonyl)-N-(tert-butyl)hydrazine-1-carbothioamide- mdpi.com
Adamantane-1-carbohydrazideCyclohexyl isothiocyanate2-(Adamantane-1-carbonyl)-N-cyclohexylhydrazine-1-carbothioamide- mdpi.com

Chemical Reactivity and Derivatization of 1 Adamantyl Isothiocyanate

Nucleophilic Addition Reactions

The primary mode of reactivity for 1-adamantyl isothiocyanate is nucleophilic addition. The carbon atom of the isothiocyanate group is electron-deficient and readily attacked by nucleophiles such as amines and hydrazines, leading to the formation of a variety of derivatives.

Thiourea (B124793) derivatives are readily synthesized from the reaction of this compound with primary or secondary amines. The lone pair of electrons on the nitrogen atom of the amine attacks the central carbon of the isothiocyanate, resulting in the formation of a stable thiourea linkage.

This compound undergoes nucleophilic addition reactions with various cyclic secondary amines to produce N′,N′-disubstituted N-(1-adamantyl)thiourea derivatives. sigmaaldrich.com For instance, reactions with pyrrolidine (B122466), piperidine (B6355638), 3-hydroxypiperidine, and 4-hydroxypiperidine (B117109) yield the corresponding thiourea compounds. sigmaaldrich.com The reaction of this compound with different cyclic secondary amines leads to the formation of the respective N-(1-adamantyl)carbothioamides. researchgate.net

AmineResulting Product
PyrrolidineN-(Adamantan-1-yl)pyrrolidine-1-carbothioamide
PiperidineN-(Adamantan-1-yl)piperidine-1-carbothioamide
Morpholine (B109124)N-(Adamantan-1-yl)morpholine-4-carbothioamide

This table summarizes the products formed from the reaction of this compound with select secondary amines.

The synthesis of N-(adamantan-1-yl)carbothioamides is achieved through the condensation of this compound with primary or secondary amines. researchgate.net For example, the reaction with piperidine in ethanol (B145695) yields N-(adamantan-1-yl)piperidine-1-carbothioamide. researchgate.net Similarly, reactions with other cyclic amines like morpholine produce the corresponding carbothioamides. researchgate.net When this compound is reacted with piperazine (B1678402) in a 2:1 molar ratio, it results in the formation of N,N'-bis(1-adamantyl)piperazine-1,4-dicarbothioamides. researchgate.net

This compound reacts with hydrazine (B178648) hydrate (B1144303) and its derivatives to form thiosemicarbazides. These compounds serve as crucial intermediates for the synthesis of other derivatives, such as thiosemicarbazones. nih.govresearchgate.net

The reaction between this compound and hydrazine hydrate yields 4-(1-adamantyl)-3-thiosemicarbazide (B1332479). nih.gov This thiosemicarbazide (B42300) is a key starting material for synthesizing a series of thiosemicarbazones. nih.govresearchgate.net The condensation of 4-(1-adamantyl)-3-thiosemicarbazide with various substituted benzaldehydes and acetophenones, typically under reflux in methanol (B129727) with acetic acid as a catalyst, produces the corresponding thiosemicarbazones containing the adamantane (B196018) skeleton. nih.govresearchgate.net

The general reaction scheme for the formation of thiosemicarbazones is as follows:

Formation of Thiosemicarbazide: this compound + Hydrazine Hydrate → 4-(1-Adamantyl)-3-thiosemicarbazide

Formation of Thiosemicarbazone: 4-(1-Adamantyl)-3-thiosemicarbazide + Aldehyde/Ketone → Adamantane-containing Thiosemicarbazone

Reactant with 4-(1-adamantyl)-3-thiosemicarbazideProduct Type
Substituted BenzaldehydesThiosemicarbazones
Substituted AcetophenonesThiosemicarbazones

This table illustrates the reactants used to convert 4-(1-adamantyl)-3-thiosemicarbazide into thiosemicarbazones. nih.gov

Reactions with Hydrazine and its Derivatives

Isothiourea Formation

Isothioureas are structural isomers of thioureas and can be synthesized from them. The synthesis of adamantane-linked isothiourea derivatives can be achieved from a thiourea precursor, which is initially synthesized from an amine and an isothiocyanate. For example, 1-(adamantan-1-yl)-3-(4-chlorophenyl)thiourea can be prepared by reacting adamantane-1-amine with 4-chlorophenyl isothiocyanate. acs.org This thiourea derivative can then be reacted with alkylating agents like 4-nitrobenzyl bromide or 4-bromobenzyl bromide in the presence of a base such as anhydrous potassium carbonate to yield the corresponding isothiourea derivatives. acs.org The alkylation occurs on the sulfur atom of the thiourea, which can exist in a thiol tautomeric form in solution. acs.org

Cyclization Reactions

This compound is a valuable precursor for the synthesis of various heterocyclic systems due to the reactivity of the isothiocyanate group, which allows for the construction of key ring structures.

Synthesis of Thiazolidin-4-ones

Thiazolidin-4-ones are a class of heterocyclic compounds with significant applications in medicinal chemistry. A common synthetic route to these structures involves the reaction of a thiourea derivative with an α-haloacetic acid. This compound can serve as the starting material for the required thiourea.

The synthesis begins with the reaction of this compound with a primary amine, such as an amino acid ester, to form an N-adamantyl, N'-substituted thiourea. This intermediate is then subjected to cyclocondensation with an α-haloacid, like chloroacetic acid, or its corresponding acyl chloride (chloroacetyl chloride) in the presence of a base. The reaction proceeds via an initial S-alkylation followed by an intramolecular cyclization to furnish the 3-(adamantan-1-yl)-substituted thiazolidin-4-one ring system. nih.gov

Formation of 1,2,4-Triazole (B32235) Analogues

The synthesis of 1,2,4-triazole derivatives from isothiocyanates is a well-established and efficient method. isres.orgscispace.com The process is initiated by the reaction of this compound with hydrazine or a substituted hydrazine derivative. This addition reaction yields an N-(adamantan-1-yl)thiosemicarbazide intermediate.

This thiosemicarbazide can then undergo cyclization to form the 1,2,4-triazole ring. The cyclization is typically promoted by heating under either basic or acidic conditions, which facilitates the elimination of a molecule of hydrogen sulfide. This pathway leads to the formation of 3-(adamantan-1-yl)-1,2,4-triazole-5-thione or related analogues, depending on the specific hydrazine and reaction conditions used. nih.govidosi.org Research has demonstrated the synthesis of 3-(adamantan-1-yl)-4-phenyl-1H-1,2,4-triazole-5(4H)-thione through the basic hydrolysis of 2-(adamantanyl-1-carbonyl)-N-phenylhydrazinecarbothioamide, which is derived from an adamantane carbohydrazide (B1668358) and phenyl isothiocyanate. nih.gov

General Scheme for 1,2,4-Triazole Synthesis

Step Reactant 1 Reactant 2 Intermediate/Product
1 This compound Hydrazine Hydrate 1-(Adamantan-1-yl)thiosemicarbazide

Multicomponent Reactions Involving this compound

Applications in Ugi and Passerini Reactions (by analogy with 1-adamantyl isocyanide)

The Ugi and Passerini reactions are powerful isocyanide-based multicomponent reactions (IMCRs) that allow for the rapid assembly of complex molecules from simple starting materials. nih.gov It is crucial to distinguish the reactivity of isocyanides (-N≡C) from that of isothiocyanates (-N=C=S) in this context.

Passerini Reaction: This three-component reaction involves an isocyanide, a carboxylic acid, and a carbonyl compound (aldehyde or ketone). The key step is the α-addition of the nucleophilic isocyanide carbon to the electrophilic carbonyl carbon. nih.govresearchgate.net

Ugi Reaction: This is a four-component reaction between an isocyanide, a primary amine, a carboxylic acid, and a carbonyl compound. The mechanism involves the formation of an iminium ion, which is then attacked by the isocyanide carbon. nih.govmdpi.com

This compound does not participate in Ugi or Passerini reactions. The electronic structure of the isothiocyanate group does not allow for the characteristic α-addition that defines these transformations. The central carbon of the -N=C=S group is electrophilic, not nucleophilic like the carbon in an isocyanide. Therefore, while 1-adamantyl isocyanide is a suitable substrate for these powerful reactions, this compound is not.

Exploration of Isosteric Replacements

In medicinal chemistry, isosteric and bioisosteric replacements are fundamental strategies used to optimize the properties of a lead compound. u-tokyo.ac.jp Bioisosteres are atoms or groups that share similar physical or chemical properties, leading to similar biological activity. princeton.edu The adamantyl group is a rigid, bulky, and highly lipophilic moiety often incorporated into drug candidates to enhance metabolic stability and improve pharmacokinetic profiles. nih.gov However, its high lipophilicity can sometimes negatively impact solubility or other properties. Replacing the adamantyl group with a suitable bioisostere can help to fine-tune these characteristics. cambridgemedchemconsulting.com

Potential isosteric replacements for the adamantyl group aim to mimic its steric bulk and rigidity while modulating physicochemical properties like lipophilicity and solubility.

Potential Bioisosteres for the Adamantyl Group

Bioisostere Rationale for Replacement Potential Property Change
Bicyclo[1.1.1]pentane (BCP) Mimics the rigid, three-dimensional structure of adamantane but is smaller and less lipophilic. Improved solubility, reduced lipophilicity.
Cubane A highly strained, rigid cage structure that acts as a non-aromatic phenyl ring mimic and a bulky scaffold. Unique spatial arrangement of substituents, altered electronics.
Tert-butyl group A common, sterically demanding, non-planar group. Less rigid than adamantane, can alter binding conformation.
Phenyl group Provides steric bulk but with different electronic properties (π-system) and geometry. Introduction of aromatic interactions, potential for metabolic modification.

| Cycloheptyl/Cyclooctyl groups | Large, flexible cycloalkanes that can occupy a similar volume. | Increased conformational flexibility compared to the rigid adamantane cage. |

Synthesis and Reactivity of Adamantyl Isoselenocyanates

The synthesis of adamantyl isoselenocyanates, the selenium analogs of this compound, has been approached through various methodologies, primarily involving the conversion of adamantane-containing amines or isocyanides. These compounds serve as valuable intermediates in the synthesis of more complex selenium-containing molecules.

A prevalent method for synthesizing adamantyl isoselenocyanates is a two-step process commencing from an appropriate adamantyl amine. The initial step involves the formation of an adamantyl isocyanide, which is subsequently reacted with elemental selenium to yield the target isoselenocyanate. mdpi.comresearchgate.net One established technique for the isocyanide synthesis is the Hofmann isonitrile synthesis, where an amine reacts with chloroform (B151607) and a strong base, often in a biphasic system requiring a phase-transfer catalyst such as Aliquat 336. mdpi.comresearchgate.net

The primary reactivity of adamantyl isoselenocyanates highlighted in research is their utility as precursors for synthesizing other selenium-containing compounds. They readily react with amines to form 1,3-disubstituted selenoureas. researchgate.net This reactivity makes them key building blocks in medicinal chemistry. For example, the isosteric replacement of the sulfur atom in adamantyl isothiocyanates with a selenium atom to form adamantyl isoselenocyanates has been shown to lead to an increase in the inhibitory activity against various cancer cell lines. researchgate.net Specifically, 1-isoselenocyanatoadamantane proved to be significantly more active against the MCF-7 breast adenocarcinoma cell line compared to its sulfur-containing counterpart, this compound. researchgate.netresearchgate.net

The synthesis of 1-(3-isoselenocyanatopropyl)adamantane provides a clear example of the two-stage process. The intermediate, 1-(3-isocyanopropyl)adamantane, was successfully isolated before its conversion to the final product by treatment with elemental selenium. mdpi.com

Below are tables summarizing the synthesis methods and key intermediates for adamantyl isoselenocyanates.

Table 1: Synthesis Methods for Adamantyl Isoselenocyanates

Starting Material Reagents Intermediate Final Product Yield (%)
Adamantyl Amine 1. CHCl₃, 50% aq. NaOH, Aliquat 3362. Se Adamantyl Isocyanide Adamantyl Isoselenocyanate 4-70
Adamantyl Isocyanide Se, Et₃N - Adamantyl Isoselenocyanate 61-89

Yields can vary depending on the specific adamantane derivative and reaction conditions.

Table 2: Characterization Data for Selected Adamantyl Isoselenocyanates and Intermediates

Compound Name Formula Molecular Weight ( g/mol ) Appearance
1-(3-Isocyanopropyl)adamantane C₁₄H₂₁N 203.33 Yellow Oil

Structure Activity Relationship Sar Studies of 1 Adamantyl Isothiocyanate Derivatives

Influence of Structural Modifications on Biological Activity

The biological activity of 1-adamantyl isothiocyanate derivatives is profoundly influenced by their molecular architecture. Key determinants of potency include the length of the spacer between the adamantane (B196018) and isothiocyanate groups, substitutions on the adamantane core, and the electronic properties of these substituents.

Impact of Alkyl Chain Length between Adamantane and Isothiocyanate Group

The length of the aliphatic alkyl chain that links the adamantane cage to the isothiocyanate (ITC) functional group is a crucial factor in the biological potency of these derivatives. nih.gov Studies on a series of adamantyl isothiocyanates (Ad-ITCs) have demonstrated a clear trend: increasing the length of this carbon bridge enhances the compound's inhibitory activity. nih.gov

Research involving Ad-ITCs with aliphatic bridges of one, two, and three carbon atoms (corresponding to compounds Ad-ITC 3, Ad-ITC 5, and Ad-ITC 6, respectively) showed that the derivative with the longest chain, Ad-ITC 6, exhibited the maximum growth inhibition against various mutant p53 cancer cell lines. nih.govresearchgate.net This suggests that a greater separation between the bulky adamantane moiety and the reactive isothiocyanate group is beneficial for the compound's biological function. The potency to inhibit cell proliferation was observed to increase as the aliphatic chain connecting the adamantane to the ITC group was lengthened. nih.gov This relationship underscores the importance of the spacer in optimizing the interaction of the molecule with its biological target. nih.govnih.gov

Table 1: Effect of Alkyl Chain Length on Biological Activity This table is generated based on qualitative descriptions of activity from the source material.

Compound Alkyl Chain Length (n carbons) Relative Inhibitory Potency
Ad-ITC 3 1 +
Ad-ITC 5 2 ++

Effect of Substituents on the Adamantane Moiety

Modifications to the adamantane scaffold itself also play a significant role in the activity of Ad-ITCs. The introduction of substituents can alter the molecule's physical and chemical properties, such as lipophilicity and steric profile, thereby affecting its biological performance. nih.gov

For instance, Ad-ITC 11, which features two methyl groups on the adamantane cage, was designed to enhance lipophilicity. nih.gov Increased lipophilicity can improve properties like membrane penetration. nih.gov Conversely, the introduction of branched aliphatic chains between the adamantane and the ITC group, as seen in compounds Ad-ITC 4 and Ad-ITC 10, was found to decrease the molecule's potency. nih.gov This negative effect is attributed to steric hindrance at the position alpha to the isothiocyanate group, which may impede the molecule's ability to interact effectively with its target. nih.gov These findings indicate that while substitutions can be used to fine-tune properties, careful consideration must be given to the potential for negative steric effects. nih.gov

Role of Electron-Releasing and Electron-Withdrawing Substituents

The electronic nature of substituents within the Ad-ITC structure significantly modulates their biological activity. The isothiocyanate group (–N=C=S) is itself strongly electron-withdrawing, a feature considered essential for the biological activity of these compounds. nih.govnih.gov This is confirmed by the observation that an analogous compound lacking the ITC group showed no inhibitory activity. nih.gov

The introduction of other electron-withdrawing elements can further modify the molecule's reactivity. A series of derivatives, including Ad-ITCs 8, 9, and 12, were synthesized with an oxygen atom incorporated into the alkyl chain. nih.gov This was done to evaluate the effects of the electron-withdrawing nature of the oxygen atom near the ITC group. nih.gov Generally, electron-withdrawing groups can render the isothiocyanate carbon more electrophilic, potentially enhancing its reactivity towards nucleophilic residues in biological targets. researchgate.net

Conformational Analysis and its Correlation with Activity

The three-dimensional conformation of Ad-ITC derivatives is intrinsically linked to their biological activity, primarily through steric effects. The rigid, bulky nature of the adamantane group imposes significant conformational constraints on the molecule. nih.gov

Comparative SAR with Analogous Compounds

To further understand the SAR of 1-adamantyl isothiocyanates, it is instructive to compare them with structurally analogous compounds where key atoms have been replaced.

Comparison with Sulfur-Containing vs. Selenium-Containing Analogs

A particularly insightful comparison is between sulfur-containing Ad-ITCs and their selenium-containing counterparts (adamantyl isoselenocyanates, Ad-ISeCs). Selenium and sulfur are both chalcogens with similar chemical properties, but selenium possesses a larger atomic radius, is more polarizable, and generally exhibits different reactivity. researchgate.netmdpi.com

In a direct comparison, an isoselenocyanate analog, Ad-ISeC 14, was synthesized based on the structure of the potent Ad-ITC 5. nih.gov The results were striking: Ad-ISeC 14 displayed a significantly enhanced inhibitory potency compared to all the sulfur-containing Ad-ITCs tested, including its direct analog Ad-ITC 5. nih.govresearchgate.net The IC50 values for Ad-ISeC 14 were substantially lower, indicating greater potency. nih.gov

This enhanced activity is attributed to the electronic properties of selenium. The substitution of sulfur with selenium renders the isoselenocyanate carbon more electrophilic. nih.gov Furthermore, this substitution was found to increase water solubility, as evidenced by a lower LogP value for Ad-ISeC 14 compared to Ad-ITC 5. nih.gov Despite the increased potency, the selenium analog appeared to retain the same fundamental mechanism of action. nih.govresearchgate.net This demonstrates that replacing sulfur with selenium is a viable and effective strategy for enhancing the biological activity of this class of compounds. nih.govnih.gov

Differentiation from Isocyanates and Thiocyanates

The biological activity of adamantane-containing compounds is critically dependent on the nature of the functional group attached to the adamantyl core. Specifically, the isothiocyanate (–N=C=S) group exhibits a distinct activity profile when compared to its isocyanate (–N=C=O) and thiocyanate (B1210189) (–S–C≡N) analogs.

The isothiocyanate functional group is essential for the observed biological effects of adamantyl isothiocyanates. nih.gov This has been demonstrated in comparative studies where the replacement of the isothiocyanate moiety with other groups leads to a significant alteration or loss of activity. For example, a derivative where the ITC group was replaced by a thiooxoimidazole ring showed different biological properties. nih.gov

Further differentiation is evident when comparing adamantyl isothiocyanates with their isocyanate and isoselenocyanate counterparts. Isoselenocyanates, where the sulfur atom of the isothiocyanate is replaced by a selenium atom, have been shown to possess enhanced cytotoxic activity against cancer cells compared to their sulfur analogs. researchgate.net For instance, 1-isoselenocyanatoadamantane was found to be three times more active against the MCF-7 cancer cell line than its sulfur-containing counterpart, this compound. researchgate.net

Conversely, the isocyanate analog, 1-isocyanoadamantane, which lacks either a sulfur or selenium atom in its functional group, exhibits a markedly different and generally weaker activity profile. researchgate.net While it showed some inhibitory activity against the HCT-116 cancer cell line, it was found to be inactive against other cell lines such as MCF-7, PC-3, and A549. researchgate.net This highlights the crucial role of the sulfur atom in the isothiocyanate group for the broad-spectrum activity of these compounds.

The following interactive table provides a comparative overview of the functional group differentiation.

Functional GroupGeneral StructureKey Differentiating Feature in Adamantane Derivatives
Isothiocyanate R–N=C=SExhibits broad-spectrum biological activity, which is dependent on the linker and substituents. Current time information in Bangalore, IN.nih.gov
Isocyanate R–N=C=OShows limited and cell-line-specific activity compared to isothiocyanates. researchgate.net
Isoselenocyanate R–N=C=SeDemonstrates significantly enhanced cytotoxic activity compared to the corresponding isothiocyanates. researchgate.net
Thiocyanate R–S–C≡NThe synthesis of an Ad-ITC derivative from an adamantyl precursor and sodium thiocyanate has been described, indicating the structural difference from isothiocyanates. nih.gov

Biological and Pharmacological Applications of 1 Adamantyl Isothiocyanate and Its Derivatives

Anticancer and Anti-proliferative Activities

Adamantyl isothiocyanates (Ad-ITCs) have emerged as a class of compounds with significant anticancer potential, largely attributed to their lipophilic adamantane (B196018) cage and reactive isothiocyanate group. The adamantane structure enhances the metabolic stability and ability of these compounds to penetrate cellular membranes. nih.gov Research has focused on their ability to target specific oncogenic pathways, inhibit the growth of various cancer cell lines, and induce programmed cell death.

Targeting Mutant p53 Pathway

A promising therapeutic strategy in oncology is the rescue of mutant p53 protein function, as the TP53 gene is mutated in over half of all human cancers. researchgate.net Adamantyl isothiocyanates have been identified as small molecules capable of targeting and reactivating mutant p53, representing a novel therapeutic approach. nih.govnih.gov The effectiveness of these compounds is closely linked to their chemical structure, particularly the length of the alkyl chain that connects the adamantane moiety to the isothiocyanate group. nih.govacs.org

The proposed mechanism for the anticancer activity of adamantyl isothiocyanates involves the restoration of wild-type (WT) functions to mutated p53 proteins. nih.gov This rescue is believed to occur through the binding of the Ad-ITC molecule to the mutant p53 protein, a process facilitated by hydrophobic interactions and the reactive isothiocyanate (─N═C═S) group. nih.gov

Studies have demonstrated that specific Ad-ITCs can rescue the function of p53 mutants, such as p53R280K and p53R273H. nih.govnih.gov The structural integrity of the Ad-ITC molecule is critical for this activity. A key determinant of the inhibitory potency of Ad-ITCs is the length of the alkyl chain separating the adamantane and the isothiocyanate functional group. nih.gov For instance, an Ad-ITC derivative with a three-carbon chain (Ad-ITC 6) has shown superior activity compared to those with shorter chains. nih.gov

A direct consequence of the rescue of mutant p53 function is the reactivation of its ability to regulate the transcription of its target genes. Following treatment with effective Ad-ITCs, cancer cells with mutant p53 show an enhanced expression of canonical wild-type p53 target genes, such as p21 and NOXA, which are crucial for cell cycle arrest and apoptosis. nih.gov

Furthermore, the restoration of p53 function impacts the DNA Damage Response (DDR) pathway. Some p53 mutants exert a gain-of-function (GOF) activity by inhibiting the Ataxia-Telangiectasia Mutated (ATM) kinase, a master regulator of the DDR. nih.govimmunologyresearchjournal.com Treatment with Ad-ITC 6 has been shown to abolish this inhibitory effect, leading to the phosphorylation of ATM at serine 1981 (pATM-S1981) in cancer cells expressing p53R280K and p53R273H mutants. nih.govresearchgate.netnih.gov This activation of ATM suggests that Ad-ITCs can reactivate the DDR pathway, potentially through the induction of oxidative stress, which contributes to the observed apoptosis. nih.gov

A significant feature of adamantyl isothiocyanates is their ability to selectively deplete the levels of mutant p53 protein without affecting wild-type p53. nih.govnih.gov This selective activity correlates directly with the growth-inhibitory potencies of the Ad-ITC compounds. nih.govacs.org Studies in MDA-MB-231 and MDA-MB-468 breast cancer cells, which harbor p53 mutations, demonstrated that treatment with Ad-ITCs led to a significant decrease in the expression of mutant p53. nih.gov This effect was dependent on the structure of the Ad-ITC, with derivatives having longer alkyl chains showing greater potency in depleting the mutant protein. In contrast, Ad-ITC 1, which lacks the alkyl spacer, showed no significant p53 depletion. nih.gov This selectivity underscores the potential of Ad-ITCs as targeted cancer therapeutics with a favorable profile.

Inhibition of Cancer Cell Growth

Adamantyl isothiocyanates have demonstrated potent anti-proliferative effects across a range of human cancer cell lines. The degree of inhibition is often dependent on the p53 status of the cells and the specific chemical structure of the Ad-ITC derivative.

The inhibitory potency of Ad-ITCs against the proliferation of the triple-negative breast cancer cell line MDA-MB-231 (harboring the p53R280K mutation) was found to increase with the length of the aliphatic alkyl chain connecting the adamantane to the isothiocyanate group. nih.gov Similarly, in another triple-negative breast cancer cell line, MDA-MB-468 (p53R273H), Ad-ITC 6, which has the longest alkyl chain in the tested series, exhibited the most potent growth inhibition. nih.gov

In contrast, the MCF-7 breast cancer cell line, which expresses wild-type p53, was found to be remarkably less sensitive to the growth-inhibitory effects of Ad-ITCs when compared to the mutant p53 cell lines. nih.gov This suggests that the primary mechanism of action for these compounds is linked to their ability to target mutant p53. While specific data for 1-adamantyl isothiocyanate against HCT-116, PC-3, and A549 cell lines is limited in the reviewed literature, the related compound 1-isocyanoadamantane has been shown to inhibit the growth of the HCT-116 colon cancer cell line. researchgate.net

CompoundCell Linep53 StatusObserved EffectCitation
Ad-ITC 6MDA-MB-231Mutant (R280K)Maximum growth inhibition in series nih.govnih.gov
Ad-ITC 6MDA-MB-468Mutant (R273H)Greatest inhibition of proliferation (IC50 between 12-24 µM) nih.gov
Ad-ITCs 3 and 6MCF-7Wild-TypeRemarkably less sensitive compared to mutant p53 cells nih.gov
Ad-ITC 5MCF-7Wild-TypeDid not inhibit cell proliferation nih.gov
1-IsocyanoadamantaneHCT-116Not specifiedInhibited cell growth (IC50 = 40 µmol L−1) researchgate.net
1-IsocyanoadamantaneMCF-7, PC-3, A549Not specifiedNot active researchgate.net

Induction of Apoptosis in Cancer Cell Lines

The anti-proliferative effects of adamantyl isothiocyanates are closely linked to their ability to induce apoptosis, or programmed cell death, particularly in cancer cells with mutant p53. nih.gov The induction of apoptosis by Ad-ITCs is selective and potent. nih.gov

In studies using the triple-negative breast cancer cell lines MDA-MB-231 and MDA-MB-468 , treatment with Ad-ITCs 3, 5, and 6 resulted in a significant, 2.0- to 5.1-fold increase in apoptosis compared to untreated cells. nih.gov This was confirmed by Annexin V staining, a key marker of early apoptosis. Conversely, Ad-ITC 1 and a control compound lacking the isothiocyanate group did not cause a significant increase in apoptosis, highlighting the importance of the compound's specific structure. nih.gov The apoptotic activity was selective for cells with mutant p53, as these compounds did not induce significant apoptosis in cells with wild-type p53. nih.gov The mechanism involves the reactivated mutant p53, which triggers apoptosis by activating its canonical targets and is evidenced by the cleavage of caspase 3 and PARP1. nih.govresearchgate.net

CompoundCell LineObserved Apoptotic EffectCitation
Ad-ITCs 3, 5, 6MDA-MB-231 (mutant p53)Significant (~2.0-5.1-fold) increase in Annexin V stained cells nih.gov
Ad-ITCs 3, 5, 6MDA-MB-468 (mutant p53)Significant (~2.0-5.1-fold) increase in Annexin V stained cells nih.gov
Ad-ITC 1MDA-MB-231, MDA-MB-468Did not induce significant increase in apoptosis nih.gov
Ad-ITC 6 and Ad-ISeC 14Mutant p53 cellsInduce apoptosis selectively, evidenced by caspase 3 and PARP1 cleavage nih.gov

Activity in Specific Cancer Types (e.g., Triple Negative Breast Cancer)

Triple-negative breast cancer (TNBC) represents an aggressive subtype of breast cancer that is notoriously difficult to treat due to the absence of estrogen receptors (ER), progesterone (B1679170) receptors (PR), and human epidermal growth factor receptor 2 (HER2). A significant portion of TNBC cases, approximately 80%, exhibit mutations in the p53 tumor suppressor gene, making it a key therapeutic target.

Recent research has explored the potential of adamantyl isothiocyanates (Ad-ITCs) as novel agents for targeting mutant p53 in TNBC. While studies on this compound itself are part of a broader investigation, the findings on its derivatives are illuminating. Structure-activity relationship (SAR) studies on a series of Ad-ITCs have demonstrated that the length of the alkyl chain connecting the adamantane cage and the isothiocyanate group is a critical determinant of their inhibitory potency.

One particular derivative, Ad-ITC 6, which features the longest alkyl chain in the tested series, exhibited the most significant growth inhibition in TNBC cells with various p53 mutations (p53R280K, p53R273H, or p53R306Stop). The mechanism of action for Ad-ITC 6 was shown to be dependent on the presence of mutant p53. It was observed to rescue the function of certain p53 mutants, leading to the upregulation of wild-type p53 target genes and the phosphorylation of ATM, a key protein in the DNA damage response pathway. Furthermore, these Ad-ITCs were found to selectively deplete mutant p53 levels without affecting the wild-type protein, an activity that correlates with their inhibitory potency. These findings suggest that adamantyl isothiocyanates are a promising class of compounds for the development of p53-targeted therapies for TNBC.

Antimicrobial Activities

Antibacterial Spectrum and Efficacy

Derivatives of this compound have been synthesized and evaluated for their antibacterial properties, demonstrating activity against a range of both Gram-positive and Gram-negative bacteria. Specifically, adamantane-linked isothiourea derivatives, which can be synthesized from this compound, have shown potent broad-spectrum antibacterial activity. acs.org

For instance, two such derivatives, a 4-bromobenzyl and a 4-nitrobenzyl analogue, were found to be effective antibacterial agents. acs.org Another study focused on a series of S-arylmethyl derivatives of N-(adamantan-1-yl)carbothioamides, which also originate from this compound. mdpi.com Certain compounds within this series displayed marked broad-spectrum antibacterial activities with minimal inhibitory concentrations (MIC) ranging from 0.5 to 32 μg/mL. eco-vector.com The antibacterial efficacy of these derivatives highlights the potential of the adamantyl-isothiocyanate scaffold in developing new antibacterial agents.

Derivative TypeBacterial StrainsMIC (µg/mL)Reference
Adamantane-linked isothioureaGram-positive & Gram-negativeNot specified acs.org
S-arylmethyl N-(adamantan-1-yl)carbothioamidesGram-positive & Gram-negative0.5 - 32 eco-vector.com

Antifungal Efficacy (e.g., against Candida albicans)

The opportunistic pathogenic yeast Candida albicans is a common target in the search for new antifungal agents. Derivatives of this compound have demonstrated notable efficacy against this fungus. Adamantane-linked isothiourea derivatives have been reported to exhibit moderate activity against C. albicans. acs.org

In a study evaluating a range of synthesized compounds derived from this compound, thiosemicarbazone derivatives showed good activity against C. albicans. eco-vector.com Specifically, compounds 4a and 4g from this study were highlighted for their antifungal effects. eco-vector.com Another investigation into adamantane derivatives revealed that a 1-percent ointment of 4-(adamantyl-1)-1-(1-aminobutyl) benzene, an adamantane derivative, was effective in preventing wound formation and treating infected wounds in animal models of cutaneous candidiasis. nih.gov This suggests that the adamantane structure contributes significantly to antifungal activity.

Derivative TypeFungal StrainActivityReference
Adamantane-linked isothioureaCandida albicansModerate acs.org
ThiosemicarbazonesCandida albicansGood eco-vector.com
4-(adamantyl-1)-1-(1-aminobutyl) benzeneCandida albicansTherapeutic efficacy in vivo nih.gov

Antiviral Potential (by analogy with other adamantane derivatives)

The adamantane nucleus has a well-established history in antiviral drug discovery, with amantadine (B194251) and rimantadine (B1662185) being notable examples of adamantane-containing drugs used against influenza A virus. acs.org This historical success provides a strong rationale for investigating the antiviral potential of other adamantane derivatives, including those derived from this compound.

The antiviral activity of adamantane derivatives is often attributed to their ability to interfere with viral replication cycles. For instance, some adamantane derivatives have been shown to inhibit the M2 ion channel of the influenza A virus, a critical component for viral uncoating. mdpi.com More recent research has expanded the scope of investigation to other viruses. For example, novel adamantane derivatives have been synthesized and tested against various poxviruses, such as vaccinia virus, with some compounds showing inhibitory activity at sub-micromolar concentrations. nih.gov While direct studies on the antiviral activity of this compound and its immediate derivatives are not extensively reported, the proven antiviral efficacy of the broader class of adamantane compounds suggests that this is a promising area for future research. acs.orgnih.govresearchgate.net

Enzyme Inhibition Studies

Soluble Epoxide Hydrolase (sEH) Inhibition

Soluble epoxide hydrolase (sEH) is an enzyme involved in the metabolism of signaling lipids, and its inhibition is a therapeutic target for various conditions, including hypertension and inflammation. Research has shown that derivatives of this compound are effective inhibitors of sEH.

Specifically, adamantyl thioureas, which are synthesized from this compound, have been developed as potent sEH inhibitors. While thioureas are generally less active than their urea (B33335) counterparts, they possess greater solubility, which can enhance their bioavailability. A series of adamantyl thiourea (B124793) derivatives have been systematically studied, with inhibitory potencies (IC50 values) ranging from the micromolar down to the nanomolar level. For example, 1,7-(heptamethylene)bis[(adamant-1-yl)thiourea] was identified as a particularly potent sEH inhibitor with an IC50 of 7.2 nM. The inhibitory activity of these thioureas has been demonstrated against human, rat, and murine sEH.

Derivative ClassPotency Range (IC50)Most Potent Compound (IC50)Reference
Adamantyl thioureas50 µM to 7.2 nM1,7-(Heptamethylene)bis[(adamant-1-yl)thiourea] (7.2 nM) mdpi.com
Symmetric adamantyl-diureas2.0 µM to 0.4 nM1,6-(Hexamethylene)bis[(adamant-1-yl)urea] (0.5 nM) epa.govnih.gov

Urokinase-type Plasminogen Activator (uPA) Inhibition

Purinoceptor and Epoxide Hydrolase Targeting

Derivatives of this compound have shown significant activity as inhibitors of soluble epoxide hydrolase (sEH). This enzyme is involved in the metabolism of epoxy-fatty acids, which play roles in regulating blood pressure and inflammation. nih.gov Adamantane-containing isothiourea derivatives have been investigated as sEH inhibitors, which may contribute to their anti-inflammatory effects. nih.gov

In the realm of purinoceptor targeting, adamantane-based compounds have been developed as antagonists for the P2X7 receptor, which is implicated in inflammatory and autoimmune diseases. rsc.org

TDP1 Inhibition

Tyrosyl-DNA phosphodiesterase 1 (TDP1) is an enzyme involved in DNA repair and is considered a target for enhancing the efficacy of certain anticancer drugs. Several studies have focused on the development of adamantane-containing compounds as TDP1 inhibitors. The synthesis of these inhibitors often involves the use of this compound and its corresponding isocyanate.

Research has demonstrated that ureas and thioureas derived from dehydroabietylamine (B24195) and adamantane moieties can inhibit TDP1 at micromolar concentrations. The lipophilic and bulky nature of the adamantane group is thought to contribute significantly to the inhibitory activity.

Urease Inhibitory Activities

Urease, a nickel-containing enzyme that catalyzes the hydrolysis of urea, is implicated in the pathogenesis of various diseases, including gastritis and peptic ulcers caused by Helicobacter pylori. The inhibition of urease is a therapeutic strategy to combat these conditions. While direct studies on this compound as a urease inhibitor are limited, research on related adamantane derivatives has shown promise. For instance, amantadine (1-aminoadamantane), a precursor for this compound, has been used to synthesize amantadine-thiourea conjugates that exhibit inhibitory activity against Jack bean urease. researchgate.net This suggests that the adamantane scaffold, in combination with a thiourea or isothiocyanate functional group, is a viable pharmacophore for the design of urease inhibitors.

Other Pharmacological Activities

Derivatives of this compound have been investigated for their potential as hypoglycemic agents. The synthesis of various N-(1-adamantyl)carbothioamides and adamantane-isothiourea hybrid derivatives has been reported, with subsequent evaluation of their in vivo oral hypoglycemic activity in streptozotocin-induced diabetic rats. mdpi.com

Certain synthesized compounds have demonstrated a significant reduction in serum glucose levels. For example, some adamantane-linked isothiourea derivatives showed a notable hypoglycemic effect. mdpi.com The mechanism of action for some of these adamantane derivatives is related to the inhibition of dipeptidyl peptidase IV (DPP-IV), similar to existing antidiabetic drugs like vildagliptin (B1682220) and saxagliptin (B632) which also contain an adamantane moiety. mdpi.com

Recent research has highlighted the potential of adamantane derivatives to exert nootropic effects, particularly in the context of cognitive impairment associated with diabetes. nih.govnih.gov While not directly synthesized from this compound in the cited studies, these findings underscore the importance of the adamantane scaffold in designing centrally active agents. nih.gov The lipophilic nature of the adamantane cage is believed to enhance the blood-brain barrier penetration and metabolic stability of drugs. nih.gov

Studies have shown that certain adamantane derivatives can ameliorate cognitive deficits in diabetic mice by modulating neuroinflammation. nih.govnih.govresearchgate.net These compounds were found to reduce the levels of pro-inflammatory cytokines in the brain, suggesting a potential therapeutic role in preventing and treating cognitive decline linked to inflammatory conditions. nih.govnih.govresearchgate.net

Cholinesterase Inhibition

The investigation of adamantane-based compounds as potential treatments for neurological disorders like Alzheimer's disease has led to research into their role as cholinesterase inhibitors. nih.govnih.gov Adamantane's bulky and lipophilic structure is a valuable scaffold in drug design, potentially enhancing metabolic stability and membrane penetration. nih.gov While a range of adamantyl-based ester derivatives have been synthesized and evaluated for their inhibitory activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), specific data focusing on this compound in this context is not extensively detailed in current literature. nih.govnih.gov

Studies on adamantyl-based esters have shown that substituents on the phenyl ring significantly influence their inhibitory potency. For instance, an adamantyl-based ester derivative with a 2,4-dichloro substituent (compound 2e in the study) demonstrated the most potent inhibition against AChE with an IC₅₀ value of 77.15 µM. nih.gov Another derivative featuring a 3-methoxyphenyl (B12655295) ring (compound 2j) was the most effective against BChE, with an IC₅₀ of 223.30 µM. nih.gov These findings highlight that electronic effects and positional isomerism are key factors in the cholinesterase inhibitory activity of the adamantane derivatives tested. nih.gov Molecular docking analyses suggest these compounds likely bind to the peripheral anionic sites of the cholinesterase enzymes. nih.gov

Separately, research into other types of isothiocyanates has explored their potential as cholinesterase inhibitors. nih.gov In a study of 11 different isothiocyanates, phenyl isothiocyanate and its derivatives showed the most promise, with 2-methoxyphenyl isothiocyanate being the best inhibitor of acetylcholinesterase (IC₅₀ of 0.57 mM). nih.gov However, a direct link or comparative study involving this compound itself was not provided in this context.

Cellular Mechanisms and Molecular Targets

Adamantyl isothiocyanates (Ad-ITCs) have been identified as potent inhibitors of cancer cell proliferation, primarily by inducing apoptosis, particularly in cells with mutant p53. nih.gov The structure of the Ad-ITC derivative plays a critical role in its efficacy. A key determinant is the length of the alkyl chain connecting the adamantane group to the isothiocyanate group. nih.govnih.gov

In a study using triple-negative breast cancer (TNBC) cell lines with p53 mutations (MDA-MB-231 and MDA-MB-468), a series of Ad-ITCs were tested. Ad-ITC 6, which has a three-carbon alkyl chain, demonstrated the greatest inhibition of cell proliferation. nih.gov After 24 hours of treatment, Ad-ITC 6 showed an IC₅₀ value between 12-24 µM in MDA-MB-231 cells. This was more potent than Ad-ITCs with shorter chains, such as Ad-ITC 5 (two-carbon chain) and Ad-ITC 3 (one-carbon chain), which had IC₅₀ values between 24-48 µM. nih.gov

The inhibitory effects on proliferation are directly linked to the induction of apoptosis. nih.gov Treatment of MDA-MB-231 and MDA-MB-468 cells with Ad-ITCs 3, 5, or 6 led to a significant, 2.0 to 5.1-fold increase in apoptotic cells compared to controls. nih.gov In contrast, this compound itself (referred to as Ad-ITC 1 in the study) did not cause a significant increase in apoptosis, highlighting the importance of the linker. nih.gov

Furthermore, modifying the isothiocyanate group itself can enhance activity. An adamantyl isoselenocyanate (Ad-ISeC 14), where selenium replaces sulfur, showed significantly greater anti-proliferative activity and induced a higher level of apoptosis compared to its sulfur analog, Ad-ITC 5. nih.gov This suggests that the nature of the reactive group is also a key factor in the compound's biological action.

Table 1: Effect of Adamantyl Isothiocyanate Derivatives on Cancer Cell Proliferation and Apoptosis

Compound Structure Description Effect on Cell Proliferation (MDA-MB-231 cells) Apoptosis Induction (Mutant p53 TNBC cells)
Ad-ITC 3 One-carbon alkyl chain linker IC₅₀: 24-48 µM (at 24h) Significant (~2.0-5.1-fold increase)
Ad-ITC 5 Two-carbon alkyl chain linker IC₅₀: 24-48 µM (at 24h) Significant (~2.0-5.1-fold increase)
Ad-ITC 6 Three-carbon alkyl chain linker IC₅₀: 12-24 µM (at 24h) Significant (~2.0-5.1-fold increase)
Ad-ISeC 14 Selenium analog of Ad-ITC 5 Significantly greater anti-proliferative activity than Ad-ITC 5 Significantly greater induction than Ad-ITC 5
Ad-ITC 1 Direct this compound No significant inhibition No significant increase

Data sourced from a study on adamantyl isothiocyanates as mutant p53 rescuing agents. nih.gov

Adamantyl isothiocyanates exert their anticancer effects by modulating key signaling pathways, particularly those governed by the tumor suppressor protein p53. nih.govnih.gov The derivative Ad-ITC 6 has been shown to act in a mutant p53-dependent manner. Its mechanism involves rescuing the function of certain p53 mutants, such as p53R280K and p53R273H. nih.govnih.gov

This "rescue" of mutant p53 restores its ability to function like wild-type (WT) p53. Consequently, Ad-ITC 6 treatment leads to the upregulation of canonical WT p53 target genes. nih.gov To determine if this effect occurred at the transcriptional or post-transcriptional level, the mRNA levels of p53 were examined in cells treated with Ad-ITC 6. The results indicated that Ad-ITCs selectively deplete the mutant p53 protein, not by altering its mRNA levels, but through a post-transcriptional mechanism. nih.gov

A significant downstream effect of this restored p53 function is the activation of the Ataxia-Telangiectasia Mutated (ATM) protein, a critical kinase in the DNA damage response pathway. nih.gov Treatment with Ad-ITC 6 resulted in the phosphorylation of ATM at the S1981 site in MDA-MB-231 and MDA-MB-468 cells. nih.gov This suggests that by restoring WT-like functions to the p53 mutants, Ad-ITC 6 overcomes the inhibitory effect that these mutants typically have on ATM activation. nih.gov

The biological activity of adamantyl isothiocyanates is closely tied to the induction of the DNA damage response (DDR) pathway. nih.gov Wild-type p53 is a central player in maintaining genomic stability by activating the DDR pathway in response to cellular stress or DNA damage. nih.gov

The Ad-ITC 6 derivative has been shown to activate this pathway. By rescuing mutant p53 function, it triggers downstream events characteristic of a DNA damage response. The key indicator of this is the phosphorylation and activation of the ATM protein. nih.gov Mutant p53 often impairs the recruitment of ATM to sites of DNA damage, thereby promoting genetic instability. The research demonstrated that Ad-ITC 6 treatment reverses this, allowing for the proper activation of ATM and the initiation of the DDR cascade. nih.gov

This activation of the DDR pathway has direct consequences on the cell cycle. Cells treated with Ad-ITC 6 exhibited a significant delay in the G1 phase of the cell cycle. nih.gov This G1 arrest is a classic outcome of p53 activation, preventing cells with damaged DNA from progressing to the synthesis phase, thereby allowing time for repair or triggering apoptosis if the damage is too severe. While other isothiocyanates, like allyl isothiocyanate, have been shown to induce DNA damage and inhibit repair proteins in other cancer cell lines, the work on Ad-ITCs specifically highlights the restoration of the p53-ATM signaling axis as a primary mechanism. nih.govnih.gov

Advanced Characterization and Computational Studies

Spectroscopic and Analytical Techniques

Spectroscopic and analytical methods are fundamental to the characterization of 1-adamantyl isothiocyanate, confirming its identity and providing insight into its structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the molecular structure of this compound. Analysis of both proton (¹H) and carbon-13 (¹³C) NMR spectra allows for the precise assignment of each atom within the molecule's distinctive cage-like structure.

In a typical analysis using deuterated chloroform (B151607) (CDCl₃) as a solvent, the ¹H NMR spectrum presents a complex multiplet signal between approximately 1.46 and 2.01 ppm. msu.edu This signal corresponds to the 15 protons of the adamantyl cage, with their overlapping resonances reflecting the high symmetry of the hydrocarbon framework. msu.edu

The ¹³C NMR spectrum provides a more resolved picture of the carbon skeleton. Key signals confirm the presence of the isothiocyanate functional group and the unique carbon environments of the adamantane (B196018) cage. A characteristic signal for the isothiocyanate carbon (-N=C=S) appears around 129.45 ppm. msu.edu The adamantyl moiety is distinguished by signals for the quaternary bridgehead carbon directly attached to the nitrogen at approximately 58.54 ppm, and the three types of secondary (CH₂) and tertiary (CH) carbons at roughly 43.83 ppm, 35.61 ppm, and 29.29 ppm, respectively. msu.edu

NMR Spectroscopic Data for this compound in CDCl₃. msu.edu
NucleusChemical Shift (δ) ppmAssignment
¹H1.46 - 2.01 (m)15H, Adamantyl protons
¹³C129.451C, -N=C=S
¹³C58.541C, Quaternary adamantyl C
¹³C43.833C, Adamantyl CH
¹³C35.613C, Adamantyl CH₂
¹³C29.293C, Adamantyl CH₂

Mass Spectrometry (MS, ESI-MS, EI)

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation pattern, which further confirms its structure. Under Electron Ionization (EI) conditions, the molecule exhibits a distinct fragmentation pathway.

The mass spectrum shows a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 193, which corresponds to the compound's molecular weight (C₁₁H₁₅NS). msu.edu The most prominent feature in the spectrum is the base peak at m/z 135. msu.eduacs.org This peak results from the characteristic loss of the isothiocyanate group (-NCS), leaving the highly stable adamantyl cation ([Ad]⁺). msu.edu This fragmentation is a hallmark of 1-substituted adamantane derivatives.

Key Mass Spectrometry (EI) Data for this compound. msu.eduacs.org
m/zIonRelative IntensityDescription
193[M]⁺47%Molecular Ion
135[Ad]⁺100%Base Peak (Adamantyl cation)

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are valuable for identifying the functional groups present in a molecule. For this compound, the most diagnostic feature is the absorption band associated with the isothiocyanate (-N=C=S) moiety. This functional group gives rise to a very strong and characteristically broad absorption band due to the asymmetric stretching vibration. For alkyl isothiocyanates, this peak typically appears in the region of 2140-2080 cm⁻¹. The spectrum would also feature C-H stretching vibrations from the adamantane framework, generally observed in the 3000-2850 cm⁻¹ region. uomustansiriyah.edu.iq

X-ray Crystallography for Structural Elucidation

Single-crystal X-ray diffraction is the most definitive analytical method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, including exact bond lengths, bond angles, and crystal packing. msu.edulibretexts.org However, based on a review of available scientific literature, a solved single-crystal structure for this compound has not been reported. While the structures of many adamantane derivatives have been elucidated, providing insights into how the bulky cage influences molecular conformation and packing, specific crystallographic data for the title compound is not publicly available. orgchemboulder.comnist.gov

Without a solved crystal structure, a definitive analysis of the molecular conformation and crystal packing of this compound cannot be conducted. Such an analysis would typically describe the specific conformation of the molecule in the solid state and how individual molecules arrange themselves to form the crystal lattice. libretexts.org

A detailed investigation of intermolecular interactions, such as hydrogen bonding, is contingent upon the availability of crystallographic data. nist.gov As the crystal structure for this compound is not available in the reviewed literature, specific intermolecular forces governing its solid-state architecture cannot be detailed.

Computational Chemistry and Molecular Modeling

Computational chemistry provides powerful tools to investigate the structure, reactivity, and interactions of molecules at an atomic level. For this compound, these methods offer insights that complement experimental data, guiding the design of new derivatives and explaining observed biological activities.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, vibrational frequencies, and electronic properties.

While specific DFT studies focusing exclusively on this compound are not prevalent in the literature, research on closely related adamantane derivatives provides a clear indication of the methodologies used and the insights that can be gained. For instance, studies on derivatives like 1-adamantanol, 1-adamantanemethylamine, and 1-adamantanecarboxylic acid have employed DFT calculations with functionals such as B3LYP and WB97XD to determine complexation energies, frontier molecular orbital (HOMO-LUMO) energy gaps, and dipole moments. dergipark.org.trdergipark.org.tr These calculations are crucial for understanding the non-covalent interactions and electronic properties of these caged compounds. dergipark.org.trdergipark.org.tr

In a study on 1-(adamantane-1-carbonyl)-3-substituted thioureas, the B3LYP/6-311++G(d,p) level of theory was used to optimize molecular geometries and analyze conformational properties. semanticscholar.orgrsc.org Such calculations help in understanding how steric and electronic factors influence the molecule's preferred shape, which in turn affects its crystal packing and biological interactions. semanticscholar.orgrsc.org For this compound, similar DFT calculations would elucidate the geometry of the adamantane cage, the bond angles and lengths of the isothiocyanate group (-N=C=S), and the electronic distribution across the molecule.

Table 1: Representative DFT-Calculated Properties for Adamantane Derivatives. dergipark.org.tr
Adamantane DerivativeFunctionalPropertyCalculated Value
1-Adamantanol (Dimer)B3LYP (with dispersion correction)Complexation Energy-8.61 kcal/mol
HOMO-LUMO Gap8.04 eV
1-Adamantanemethylamine (Dimer)B3LYP (with dispersion correction)Complexation Energy-6.04 kcal/mol
HOMO-LUMO Gap7.71 eV
1-Adamantanecarboxylic acid (Dimer)B3LYP (with dispersion correction)Complexation Energy-23.75 kcal/mol
HOMO-LUMO Gap7.27 eV

The Quantum Theory of Atoms in Molecules (QTAIM) offers a method to analyze the electron density topology to define chemical bonds and atomic interactions. nih.gov By locating critical points in the electron density, QTAIM can characterize the nature of chemical bonds, distinguishing between shared (covalent) and closed-shell (non-covalent) interactions. nih.gov

A QTAIM analysis of this compound would involve calculating the electron density (ρ) and its Laplacian (∇²ρ) at bond critical points (BCPs). This would provide a rigorous definition of the bonding within the rigid adamantane cage and in the flexible isothiocyanate functional group. Studies on related systems, such as the endohedral complex He@adamantane, have used QTAIM to probe the nature of interactions between an encapsulated atom and the surrounding carbon cage. nih.gov Such analyses reveal the presence of bond paths and characterize the strength and nature of these interactions. For this compound, QTAIM could be used to quantify the covalent character of the C-C and C-H bonds within the adamantane framework and the unique bonding of the -N=C=S moiety.

The analysis provides key parameters at the bond critical points:

Electron Density (ρ): Its value correlates with the bond order.

Laplacian of Electron Density (∇²ρ): The sign indicates the type of interaction. A negative value is typical for covalent bonds (shared interactions), while a positive value indicates closed-shell interactions, such as ionic bonds, hydrogen bonds, and van der Waals forces. nih.gov

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in molecular crystals. scirp.org The surface is generated based on the electron distribution of a molecule, and properties mapped onto this surface reveal key information about how molecules pack and interact with their neighbors.

For these adamantane derivatives, the analysis revealed that H···H contacts are the most significant, accounting for a large percentage of the surface area due to the hydrogen-rich exterior of the adamantane cage. semanticscholar.orgrsc.orgresearchgate.net Other important interactions include O···H, S···H, and C···H contacts. By mapping properties like dnorm (normalized contact distance) onto the Hirshfeld surface, specific close contacts, such as hydrogen bonds, can be identified as distinct red spots. semanticscholar.orgrsc.orgresearchgate.net This technique allows for a quantitative understanding of the forces that govern the supramolecular architecture of adamantane-containing compounds.

Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Representative Adamantane-Acylthiourea Derivative. semanticscholar.orgresearchgate.net
Contact TypeContribution (%)Description
H···H~50-60%Dominant interaction due to the hydrogen-rich adamantane cage.
O···H / S···H~10-20%Represents hydrogen bonding involving the acyl or thiourea (B124793) groups.
C···H~5-15%Contributes to the overall packing stability.
Other (e.g., C···C, N···H)VariableMinor contributions depending on the specific substituents.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used in drug design to understand and predict the interaction between a ligand, such as this compound, and a target protein or enzyme.

A significant area of research for adamantyl isothiocyanates is their ability to act as rescuing agents for mutant p53, a tumor suppressor protein frequently mutated in human cancers. nih.govnih.govacs.org In a comprehensive structure-activity relationship study, a series of adamantyl isothiocyanates were synthesized and evaluated for their ability to inhibit the proliferation of cancer cells expressing mutant p53. nih.govacs.org The proposed mechanism involves the binding of the adamantyl isothiocyanate to the mutant p53 protein. nih.gov The bulky, lipophilic adamantane cage contributes to favorable hydrophobic interactions, while the electrophilic isothiocyanate group is thought to be the key pharmacophore that interacts with the protein target. nih.gov

The study demonstrated that the length of the alkyl chain connecting the adamantane cage to the isothiocyanate group is a critical determinant of inhibitory potency. nih.govnih.govacs.org This suggests that a specific orientation and distance between the hydrophobic anchor (adamantane) and the reactive group (isothiocyanate) are required for optimal binding in the target pocket of the mutant p53 protein. nih.govnih.govacs.org

Computational screening, or virtual screening, is a process used to search libraries of small molecules to identify those structures that are most likely to bind to a drug target. This approach was implicitly used in the development of adamantyl isothiocyanates as potential anticancer agents.

Research into mutant p53 rescuing agents involved a rational, structure-based design and screening of a library of adamantyl isothiocyanates (Ad-ITCs). nih.govnih.gov The library was divided into distinct categories to probe the structural features important for biological activity:

Variable Linker Length: Compounds with different alkyl chain lengths between the adamantane and isothiocyanate groups were tested to find the optimal spacer length for target engagement. nih.gov

Substituents on the Linker: The effect of electron-withdrawing or -releasing groups, as well as steric hindrance from branched chains, was investigated. nih.gov

Aromatic vs. Aliphatic Linkers: The impact of replacing a flexible alkyl chain with a rigid aromatic ring was assessed. nih.gov

Substituents on the Adamantane Cage: The influence of adding alkyl groups to the adamantane moiety to enhance lipophilicity was explored. nih.gov

This systematic screening revealed that Ad-ITC derivatives with a longer alkyl chain (e.g., a three-carbon linker) showed the highest activity in inhibiting cancer cell proliferation, highlighting the success of the computational and structure-guided screening approach. nih.gov

Table 3: Structure-Activity Relationship of Adamantyl Isothiocyanates (Ad-ITCs) against Mutant p53 Cancer Cells. nih.gov
Compound CategoryStructural FeatureExample CompoundObserved Activity (IC50)Inference
Direct Attachment-NCS directly on adamantaneThis compoundLow ActivitySteric hindrance likely blocks interaction with the target protein.
Short Alkyl LinkerOne-carbon linker1-(Isothiocyanatomethyl)adamantaneModerate Activity (24-48 µM)Linker provides necessary flexibility and distance.
Long Alkyl LinkerThree-carbon linker1-(3-Isothiocyanatopropyl)adamantaneHigh Activity (12-24 µM)Optimal linker length for potent inhibition.
Selenium Analog-N=C=Se instead of -N=C=SAdamantyl IsoselenocyanateSignificantly Enhanced PotencySelenium substitution increases reactivity and potency. nih.govnih.gov

Derivatization for Analytical Applications

Derivatization in analytical chemistry involves reacting a compound of interest with another reagent to transform it into a product with properties that are more suitable for analysis, typically by chromatography. Aliphatic isothiocyanates like this compound lack a strong chromophore, making them difficult to detect using standard UV-Vis detectors in High-Performance Liquid Chromatography (HPLC).

To overcome this, this compound can be derivatized. The highly reactive isothiocyanate group readily undergoes nucleophilic addition with primary and secondary amines to form stable thiourea derivatives. researchgate.netnih.govnih.gov This reaction is analogous to the Edman degradation, where phenyl isothiocyanate is used to label amino acids.

For analytical purposes, this compound could be reacted with an amine that contains a chromophore or fluorophore. Alternatively, the compound itself can be used as a derivatizing agent to quantify amines in a sample. researchgate.netnih.gov The resulting thiourea product incorporates the adamantyl group, which can enhance retention on reversed-phase HPLC columns, and the newly introduced chromophore allows for sensitive detection. A common derivatization strategy for isothiocyanates involves reaction with ammonia (B1221849) or simple amines to yield thioureas, which possess a UV-absorbing chromophore suitable for liquid chromatography analysis. nih.gov

Application in Amino Acid Derivatization for HPLC Analysis

The derivatization of amino acids is a crucial pre-column step in High-Performance Liquid Chromatography (HPLC) for several reasons. Many amino acids lack a strong chromophore, which makes their detection by UV-Vis spectrophotometry, a common HPLC detection method, challenging. Derivatization attaches a chemical moiety to the amino acid that enhances its detectability. Furthermore, the derivatizing agent can improve the chromatographic properties of the amino acids, leading to better separation and resolution.

Isothiocyanates are a well-established class of reagents for the derivatization of amino acids for HPLC analysis. The most prominent example is Phenyl isothiocyanate (PITC), which reacts with the primary or secondary amine group of an amino acid to form a phenylthiocarbamyl (PTC) derivative. These PTC-amino acids are stable and exhibit strong UV absorbance, allowing for sensitive detection. researchgate.netresearchgate.net The general reaction scheme for the derivatization of an amino acid with an isothiocyanate is illustrated below:

R-N=C=S + H₂N-CHR'-COOH → R-NH-C(=S)-NH-CHR'-COOH (Isothiocyanate + Amino Acid → Thiocarbamyl-amino acid derivative)

While Phenyl isothiocyanate is widely used, research has also explored other isothiocyanates, such as 1-naphthylisocyanate and 9-isothiocyanatoacridine, to leverage different properties like fluorescence for even more sensitive detection. nih.govnih.gov

In this context, this compound presents itself as a potential, albeit not extensively studied, derivatizing agent for amino acid analysis. The adamantane cage is a bulky, lipophilic three-dimensional structure. nih.gov Incorporating this moiety into an amino acid derivative could significantly alter its retention characteristics in reversed-phase HPLC, potentially offering unique separation selectivities compared to smaller, planar aromatic derivatizing agents like PITC. The increased hydrophobicity of the adamantyl group would likely lead to stronger retention on C18 or other nonpolar stationary phases, which could be advantageous for the separation of very polar amino acids.

Currently, dedicated studies detailing the use of this compound for the derivatization of a wide range of amino acids for HPLC analysis are not prevalent in publicly accessible scientific literature. However, the synthesis of this compound is well-documented, and it is commercially available. nih.govchemicalbook.com Its reaction with various amines to form thiourea derivatives is also known, indicating its reactivity towards the amino group of amino acids. sigmaaldrich.com

The potential advantages of using this compound as a derivatizing agent would stem from the unique properties of the adamantane group. The rigidity and defined three-dimensional shape of the adamantane cage could influence the conformation of the resulting diastereomers in chiral separations, potentially leading to enhanced resolution of D- and L-amino acids on chiral stationary phases.

A hypothetical workflow for the use of this compound in amino acid analysis would likely mirror the established protocols for PITC. This would involve the reaction of the amino acid standard or sample with this compound in a suitable solvent and under appropriate pH conditions to form the 1-adamantylthiocarbamoyl (ATC) derivatives. These derivatives would then be separated by reversed-phase HPLC with UV detection. Optimization of the mobile phase composition and gradient would be necessary to achieve baseline separation of all the derivatized amino acids.

While empirical data from direct research is pending, the known chemistry of isothiocyanates and the unique structural features of the adamantane moiety provide a strong theoretical basis for the potential utility of this compound in the chromatographic analysis of amino acids. Further research is required to fully evaluate its performance in terms of reaction kinetics, derivative stability, and chromatographic behavior.

Future Directions and Translational Research

Design and Synthesis of Next-Generation Adamantyl Isothiocyanate Derivatives

The evolution of 1-adamantyl isothiocyanate-based compounds is geared towards creating molecules with superior potency, selectivity, and drug-like properties. Synthetic strategies are becoming increasingly sophisticated, aiming to optimize the therapeutic potential of the adamantyl pharmacophore.

A prominent strategy in modern drug design is the creation of hybrid molecules, which combine two or more distinct pharmacophores to achieve synergistic or additive effects, or to interact with multiple biological targets. The adamantyl isothiocyanate moiety is an ideal component for such hybrids due to its favorable properties.

Researchers have successfully synthesized hybrid compounds by reacting this compound or its amine precursors with other biologically active molecules. nih.gov For example, adamantyl-isoxyl hybrid molecules have been developed for antitubercular applications. nih.gov This approach was inspired by the known efficacy of both the adamantyl-containing drug candidate SQ109 and the antitubercular agent isoxyl. nih.gov The resulting hybrids aim to combine the mechanisms of these parent structures to combat drug-resistant strains of Mycobacterium tuberculosis. nih.gov Similarly, adamantane-isothiourea hybrid derivatives have been synthesized by reacting this compound with various amines, such as morpholine (B109124) and 1-phenylpiperazine, followed by reaction with benzyl (B1604629) bromides. mdpi.com These hybrids have been investigated for their potential antimicrobial and hypoglycemic activities. mdpi.comnih.gov

The design of these hybrids often involves linking the adamantyl group to another pharmacophore via a thiourea (B124793) or carbothioamide bridge, which is readily formed from the isothiocyanate group. nih.govresearchgate.net This modular approach allows for the systematic variation of both the adamantane (B196018) substitute and the partner molecule to fine-tune the biological activity and selectivity of the final compound.

Table 1: Examples of Hybrid Molecules Derived from Adamantane Scaffolds

Adamantane PrecursorPartner Pharmacophore/ReagentResulting Hybrid ClassIntended Biological Target/ActivityReference
This compoundMorpholine / 1-PhenylpiperazineAdamantane-isothioureaAntimicrobial, Hypoglycemic mdpi.com
Adamantyl amineIsoxyl (arylisothiocyanate precursor)Adamantyl-isoxylAntitubercular (MmpL3) nih.gov
This compoundCyclic secondary amines (e.g., piperazines)N-(1-Adamantyl)carbothioamidesAntimicrobial, Hypoglycemic nih.govmdpi.com
1-Adamantylamine4-Chlorophenyl isothiocyanateAdamantane-linked isothioureaAntimicrobial, Anti-proliferative acs.org

A key advantage of incorporating an adamantane moiety into drug candidates is the significant enhancement of lipophilicity and metabolic stability. nih.gov The adamantane cage is a rigid, bulky, and highly lipophilic structure that is relatively inert to metabolic transformation in humans. nih.gov This inherent stability can improve a drug's pharmacokinetic profile, potentially leading to a longer elimination half-life and a greater volume of distribution. nih.gov

Furthermore, while high lipophilicity aids in membrane penetration, it can also lead to poor aqueous solubility, which complicates formulation and can limit bioavailability. researchgate.net Future design strategies must therefore balance lipophilicity with solubility. This can be achieved by introducing polar functional groups into the molecule, for example, by incorporating oxygen atoms into the linker chain or by creating derivatives like ureas and thioureas with improved solubility characteristics. nih.govresearchgate.net The development of prodrugs is another promising strategy to improve the pharmacokinetic and pharmacodynamic properties of adamantane-based compounds. researchgate.net

Exploration of Novel Biological Targets and Mechanisms of Action

While much research has focused on established activities, the unique structure of this compound derivatives suggests they may interact with a wide range of biological targets, opening up new therapeutic avenues.

Derivatives of this compound, particularly the corresponding ureas and thioureas, have emerged as exceptionally potent inhibitors of soluble epoxide hydrolase (sEH). researchgate.netnih.gov The sEH enzyme is a key regulator of signaling lipids, and its inhibition is a therapeutic strategy for managing pain, inflammation, and cardiovascular diseases. nih.govmdpi.com The adamantyl group fits snugly into a hydrophobic pocket of the enzyme's active site, forming the basis for a class of highly potent inhibitors with IC50 values in the nanomolar and even sub-nanomolar range. researchgate.netresearchgate.net

Beyond sEH, adamantane-based compounds are being investigated for their effects on other enzymes. Adamantane derivatives have been developed as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in diabetes and obesity. mdpi.com Additionally, hybrid molecules combining resin acids with adamantane moieties have been synthesized and shown to inhibit tyrosyl-DNA phosphodiesterase 1 (TDP1), a potential target in cancer therapy. researchgate.net The isosteric replacement of the sulfur atom in isothiocyanates with selenium to create isoselenocyanates has also been explored, leading to compounds with increased inhibitory activity against cancer cell lines. researchgate.net Future research will likely involve broader screening of adamantyl isothiocyanate derivatives against various enzyme families to uncover novel inhibitory activities.

Table 2: Enzyme Inhibitory Activity of Selected Adamantane Derivatives

Compound ClassEnzyme TargetReported Activity (IC₅₀)Therapeutic AreaReference
Adamantyl ureas/thioureasSoluble Epoxide Hydrolase (sEH)0.4 nM - 2.0 µMInflammation, Pain, Cardiovascular Disease researchgate.netnih.gov
Benzohomoadamantane-based ureasSoluble Epoxide Hydrolase (sEH)0.6 nM - 1.0 nMPain researchgate.net
Adamantane derivatives11β-HSD1Potent inhibitorsDiabetes, Obesity mdpi.com
Resin acid-adamantane hybridsTyrosyl-DNA Phosphodiesterase 1 (TDP1)0.19 µM - 2.3 µMCancer researchgate.net
Adamantyl isoselenocyanatesCancer Cell Growth1.7 µM - 67 µMCancer researchgate.net

The diverse biological activities reported for adamantyl isothiocyanate derivatives suggest their potential application in a wide spectrum of diseases. The foundational antimicrobial and hypoglycemic properties continue to be explored through the synthesis of new carbothioamides and thiosemicarbazides. nih.govnih.gov

In oncology, adamantyl isothiocyanates have been identified as agents capable of rescuing mutant p53 protein function, a significant mechanism for inducing apoptosis in cancer cells. nih.gov This opens a path for developing therapies targeting cancers with specific p53 mutations. nih.govresearchgate.net

The potent anti-inflammatory effects mediated by sEH inhibition point to applications in neurodegenerative diseases like Alzheimer's and Parkinson's disease, where neuroinflammation plays a critical role. mdpi.com Inhibition of sEH has been shown to be protective for dopaminergic neurons in mouse models. mdpi.com Furthermore, sEH inhibitors are being investigated for acute pancreatitis, liver diseases, and pain management, making derivatives of this compound highly promising candidates in these fields. nih.govcolab.ws The antitubercular activity of hybrids like SQ109-isoxyl adducts also highlights a critical role in combating infectious diseases. nih.gov

Advanced Preclinical and Clinical Development Considerations

Preclinical development will necessitate robust in vivo studies in relevant animal models to demonstrate efficacy and establish a preliminary safety profile. For example, sEH inhibitors derived from this scaffold have been successfully tested in murine models of acute pancreatitis, where they reduced inflammatory damage. nih.gov Such studies are crucial for validating the therapeutic concept and determining a potential therapeutic window.

A significant hurdle for many potent adamantyl derivatives, such as sEH inhibitors, is their poor solubility in both aqueous and lipid-based formulations, which can limit their in vivo efficacy. researchgate.net Therefore, advanced formulation strategies are a critical area of research. This may include the development of prodrugs, nanoformulations like polymeric micelles, or incorporation into vesicular systems to improve solubility, absorption, and targeted delivery. researchgate.net As these compounds advance, long-term toxicity studies and detailed mechanism-of-action studies will be required to meet regulatory standards for initiating human clinical trials.

In Vitro and In Vivo Efficacy Studies

This compound serves as a crucial starting material for the synthesis of various derivatives that have demonstrated notable biological activity in both laboratory and living organism models.

In Vitro Research: Studies have shown that derivatives of this compound possess significant potential as anticancer agents. A series of adamantyl isothiocyanates (Ad-ITCs) were investigated for their ability to rescue mutant p53, a protein frequently implicated in cancer development. nih.gov In these studies, Ad-ITCs with an alkyl chain connecting the adamantane and isothiocyanate groups were particularly effective. For instance, Ad-ITC 6, featuring a three-carbon alkyl chain, demonstrated the most potent growth inhibition against triple-negative breast cancer (TNBC) cell lines expressing various p53 mutations. nih.gov These compounds were found to induce apoptosis (programmed cell death) in these cancer cells. nih.gov

The inhibitory effects of several Ad-ITCs on the proliferation of the MDA-MB-231 human breast cancer cell line are summarized below.

CompoundLinker between Adamantane and ITCIC50 (24h)IC50 (72h)
Ad-ITC 3 One-carbon alkyl chain24-48 µM24-48 µM
Ad-ITC 5 Two-carbon alkyl chain24-48 µM12-24 µM
Ad-ITC 6 Three-carbon alkyl chain12-24 µM12-24 µM

Beyond oncology, derivatives synthesized from this compound have shown promise as antimicrobial agents. semanticscholar.orgnih.govsemanticscholar.org For example, adamantane-isothiourea hybrid derivatives demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. semanticscholar.orgmdpi.com Specifically, S-arylmethyl derivatives (compounds 7a-c in one study) exhibited marked antibacterial effects with minimal inhibitory concentrations (MIC) ranging from 0.5 to 32 µg/mL. nih.govsemanticscholar.org Other derivatives, such as 1-acyl-4-(1-adamantyl)-3-thiosemicarbazides and 2-(1-adamantylamino)-5-substituted-1,3,4-thiadiazoles, also showed good to moderate activity, particularly against Bacillus subtilis. researchgate.net

In Vivo Research: Translational studies have extended these findings into animal models. Adamantane-isothiourea derivatives have been evaluated for their oral hypoglycemic activity in streptozotocin (B1681764) (STZ)-induced diabetic rats. semanticscholar.orgmdpi.com Similarly, N-(1-Adamantyl)carbothioamide derivatives were tested for their ability to lower serum glucose levels, with one compound (5c) showing a significant reduction comparable to the standard drug gliclazide. mdpi.com The anti-inflammatory activity of related oxadiazole derivatives has also been confirmed in vivo using the carrageenin-induced paw edema model in rats. researchgate.net

Toxicology and Safety Profiling

The toxicological and safety profile of this compound is primarily documented through material safety data sheets (MSDS) provided by chemical suppliers. coleparmer.comtcichemicals.com This information is crucial for handling the compound in research and development settings. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as an irritant and is associated with acute toxicity. sigmaaldrich.comnih.gov

Key hazard statements indicate that the compound is harmful if swallowed, inhaled, or in contact with skin. tcichemicals.comnih.govtcichemicals.com It is also known to cause skin and serious eye irritation, and may cause respiratory irritation. tcichemicals.comtcichemicals.com The target organs identified are the skin, eyes, and respiratory system. coleparmer.comsigmaaldrich.com

Safe handling procedures require the use of personal protective equipment (PPE), including gloves, eye protection, and a dust mask. sigmaaldrich.comsigmaaldrich.com It should be used in a well-ventilated area or within a closed system to minimize exposure. coleparmer.comtcichemicals.com Facilities that store or use the material should be equipped with an eyewash station and a safety shower. coleparmer.com

Hazard ClassificationGHS CodeDescription
Acute Toxicity, Oral H302Harmful if swallowed. nih.gov
Acute Toxicity, Dermal H312Harmful in contact with skin. nih.gov
Acute Toxicity, Inhalation H332Harmful if inhaled. sigmaaldrich.com
Skin Irritation H315Causes skin irritation. nih.gov
Eye Irritation H319Causes serious eye irritation. tcichemicals.com
Specific Target Organ Toxicity H335May cause respiratory irritation. tcichemicals.com

Integration with Modern Drug Discovery Technologies

The distinct properties of this compound make it highly suitable for integration into modern, technology-driven drug discovery platforms.

High-Throughput Screening and Combinatorial Chemistry

This compound is an exemplary building block for combinatorial chemistry, a method used to rapidly synthesize a large number of different but structurally related molecules (a "library"). The lipophilic and rigid adamantane core provides a consistent and metabolically stable anchor, while the reactive isothiocyanate group allows for facile chemical modification. nih.gov

Researchers have leveraged this reactivity to create diverse libraries of compounds for biological screening. mdpi.comresearchgate.net By reacting this compound with various amines, hydrazides, and other nucleophiles, series of thioureas, carbothioamides, and thiosemicarbazides have been generated. researchgate.netmdpi.comsigmaaldrich.com This strategy allows for the systematic exploration of structure-activity relationships (SAR), as seen in the study of Ad-ITCs for rescuing mutant p53. nih.gov The development of such chemical libraries is essential for high-throughput screening (HTS) campaigns, where thousands of compounds can be tested for activity against a specific biological target, accelerating the identification of promising new drug leads.

Application in Nanoparticle Functionalization for Targeted Drug Delivery

The field of nanomedicine utilizes nanoparticles (NPs) to improve the delivery of therapeutic agents to specific sites in the body, such as tumors, thereby increasing efficacy and reducing side effects. nih.govacs.org Functionalizing the surface of these nanoparticles with targeting moieties is a key strategy. nih.gov

This compound is a candidate for the surface modification of nanoparticles. The isothiocyanate group (–N=C=S) can readily form stable covalent bonds (thiourea linkages) with primary amine groups that can be engineered onto the surface of various nanoparticle systems, including those made from silica (B1680970) or polymers. mdpi.com This conjugation attaches the adamantane cage to the nanoparticle surface. The high lipophilicity of the adamantane moiety can enhance the nanoparticle's interaction with cell membranes, potentially improving cellular uptake. nih.gov This approach allows for the creation of multifunctional nanoparticles that combine a therapeutic payload with a surface modification designed to improve pharmacokinetics and target engagement. nih.govmdpi.com

Contribution to Fundamental Chemical and Biological Understanding

Beyond its direct applications, this compound serves as a valuable tool for probing fundamental principles in chemistry and biology.

Elucidating Complex Reaction Mechanisms

The well-defined structure and predictable reactivity of this compound make it an excellent substrate for studying chemical reactions and elucidating their mechanisms. It readily undergoes nucleophilic addition reactions, which are fundamental in organic synthesis. sigmaaldrich.comscientificlabs.com Its reaction with various amines (such as pyrrolidine (B122466), piperidine (B6355638), and morpholine) to form N,N'-disubstituted N-(1-adamantyl)-thiourea derivatives is a classic example. mdpi.comsigmaaldrich.comscientificlabs.com

The compound also serves as a key intermediate in multi-step syntheses of more complex heterocyclic compounds, including 1,3,4-thiadiazoles and thiazolidin-4-ones. nih.govsemanticscholar.orgresearchgate.net Studying the pathways of these transformations helps chemists understand reaction intermediates, transition states, and the factors that control product formation. For instance, research into the synthesis of adamantyl isothiocyanates from adamantyl amines has shed light on a proposed trimolecular mechanism involving a thiourea intermediate. chemrxiv.org These mechanistic insights are critical for developing more efficient and selective synthetic methods for a wide range of chemical compounds.

Advancing the Knowledge of Adamantane-based Bioactive Molecules

The adamantane scaffold, a rigid and lipophilic three-dimensional cage-like structure, is recognized as a "privileged" pharmacophore in medicinal chemistry. publish.csiro.auresearchgate.net Its unique physicochemical properties have been successfully leveraged to enhance the pharmacological profiles of various drugs. publish.csiro.aunih.gov The future of adamantane-based bioactive molecules, including derivatives of this compound, is centered on expanding this knowledge base through innovative design, synthesis, and application.

A primary avenue of future research involves the continued exploration of adamantane as a structural backbone in drug design to improve the efficacy and pharmacokinetic properties of therapeutic agents. mdpi.comnih.gov The adamantane moiety's bulkiness and high lipophilicity can enhance a drug's metabolic stability by protecting adjacent functional groups from enzymatic degradation, and its ability to cross biological membranes is a key advantage. mdpi.comnih.govresearchgate.net Researchers are actively incorporating the adamantyl group into various pharmacophores to increase their potency, selectivity, and bioavailability. publish.csiro.aunih.gov This strategy aims to address challenges in modern drug discovery, such as escaping the "flat land" of predominantly two-dimensional molecular structures. publish.csiro.aupublish.csiro.au

Another significant direction is the design and synthesis of multifunctional adamantane derivatives. The adamantane cage has four bridgehead positions that can be functionalized, offering a unique opportunity to create multivalent scaffolds. colab.wsnih.gov These scaffolds can present multiple copies of a bioactive molecule, such as a peptide, leading to enhanced binding affinity and biological activity through multivalency. colab.wsnih.gov This approach is promising for developing novel therapeutics and probes for biological systems. researchgate.net The development of innovative synthetic routes to access these poly-functionalized adamantanes is crucial for advancing this field. colab.wsnih.gov

Structure-activity relationship (SAR) studies are fundamental to refining the design of next-generation adamantane-based drugs. For instance, detailed studies on adamantyl isothiocyanates (Ad-ITCs) have demonstrated how modifications to the structure, such as the length and nature of the linker between the adamantane cage and the isothiocyanate group, can significantly impact biological activity. nih.govnih.gov Research into Ad-ITCs as potential anticancer agents that can rescue mutant p53 has shown that these compounds can selectively deplete the mutant protein, highlighting their potential as leads for targeted cancer therapy. nih.govnih.gov Future research will likely focus on synthesizing and screening libraries of adamantane derivatives to build comprehensive SAR models, guiding the development of more potent and selective therapeutic agents for a range of diseases, including cancer, neurodegenerative disorders, and viral infections. publish.csiro.aunih.govresearchgate.net

Furthermore, the unique properties of adamantane are being exploited in the development of advanced drug delivery systems (DDS). pensoft.netpensoft.net The adamantyl moiety can act as a lipophilic anchor in systems like liposomes or as a guest molecule in host-guest complexes with cyclodextrins. mdpi.compensoft.netpensoft.net This facilitates the creation of targeted and controlled-release formulations. pensoft.net Ongoing research aims to design novel adamantane-based dendrimers, polymers, and other supramolecular assemblies for more efficient and selective drug delivery, which is a key aspect of translational research. mdpi.comresearchgate.netpensoft.net

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-adamantyl isothiocyanate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via desulfurization of dithiocarbamate intermediates. A high-yield approach involves reacting 1-adamantylamine with carbon disulfide and a base (e.g., trimethylamine) to form a dithiocarbamate salt, followed by treatment with di-tert-butyl dicarbonate (Boc₂O) and catalytic DMAP to yield this compound (~95% yield) . Traditional methods using thiophosgene or NaOH are less favored due to toxicity, while modern protocols emphasize milder conditions and reduced byproducts .

Q. How can researchers validate the structural integrity of this compound derivatives?

  • Methodological Answer : Characterization relies on a combination of ¹H/¹³C NMR, ESI-MS, and elemental analysis. For example, carbothioamide derivatives (e.g., compounds 5a–e ) were confirmed via NMR resonance peaks for adamantyl protons (δ 1.6–2.1 ppm) and thiocarbonyl carbons (δ ~180 ppm). X-ray crystallography is critical for resolving stereochemical ambiguities, as demonstrated for compound 9 .

Q. What reaction mechanisms govern the formation of carbothioamide derivatives from this compound?

  • Methodological Answer : Nucleophilic addition of amines to the isothiocyanate group proceeds via a two-step mechanism: (1) amine attack at the electrophilic carbon, forming a thiourea intermediate, and (2) rearrangement under thermal or basic conditions. Ethanol as a solvent at reflux (2 hours) ensures efficient precipitation of products like 10a–b (yields: 70–95%) .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled in reactions involving this compound?

  • Methodological Answer : Enantioseparation of P-stereogenic thiophosphonates (e.g., 2a ) requires chiral auxiliaries like (S)-1-phenylethylamine. Diastereomeric salts (e.g., (S)-2a ·(R)-3a ) are resolved via fractional crystallization in dichloromethane/hexane, followed by acid hydrolysis to isolate enantiopure products (e.g., (S)-2a , >99% ee) .

Q. What strategies address failed reactions of this compound with heteroallenes (e.g., hydantoin synthesis)?

  • Methodological Answer : Direct reactions with hydantoins often fail due to steric hindrance. A workaround involves using 1,3-dehydroadamantane (1,3-DHA) as a bridging agent in 1,4-dioxane at reflux (1 hour), achieving 75–80% yields of 3-adamantyl hydantoins .

Q. How does this compound enhance the mechanical properties of supramolecular hydrogels?

  • Methodological Answer : In gelatin-based hydrogels, adamantyl groups form host-guest complexes with β-cyclodextrin, while thiourea linkages (from isothiocyanate-gelatin conjugates) provide covalent crosslinking. This dual network enables stretchability up to 34× original length (stress: 15 kPa) and thermal stability up to 60°C .

Q. What analytical techniques resolve contradictions in biological activity data for carbothioamide derivatives?

  • Methodological Answer : Discrepancies in antimicrobial or hypoglycemic activity (e.g., compound 6a vs. 6f ) are analyzed via dose-response curves, molecular docking (e.g., cholinesterase inhibition), and transcriptomic profiling (e.g., virulence factor downregulation in S. aureus). Cross-referencing with X-ray structures (e.g., 6b , 6c ) validates binding modes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.